molecular formula C6H15N B3042173 N-Methyl-3-pentanamine CAS No. 52317-98-3

N-Methyl-3-pentanamine

Cat. No.: B3042173
CAS No.: 52317-98-3
M. Wt: 101.19 g/mol
InChI Key: IFFVNFLXNMUQEL-UHFFFAOYSA-N
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Description

N-Methyl-3-pentanamine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-6(5-2)7-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFVNFLXNMUQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314609
Record name N-Methyl-3-pentanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52317-98-3
Record name N-Methyl-3-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52317-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-pentanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Methyl-3-pentanamine (CAS No. 52317-98-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and, where available, experimental context. Due to a notable scarcity of published experimental data for this specific compound, this guide also incorporates theoretical predictions and general characteristics of secondary aliphatic amines to provide a well-rounded profile.

Chemical Identity and Physical Properties

This compound, with the IUPAC name N-methylpentan-3-amine, is a secondary aliphatic amine.[1] Its fundamental identifiers and physical properties are summarized below. It is important to note that while some physical properties are available from chemical suppliers, they are often estimates and should be confirmed experimentally.

PropertyValueSource
IUPAC Name N-methylpentan-3-amine
Synonyms (1-ethylpropyl)methylamine, N-Methylpentan-3-amine
CAS Number 52317-98-3
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Appearance Yellow liquid
Boiling Point 104 °C[2]
Density 0.740 g/mL[2]
Melting Point -87.87 °C (estimate)[2]
Refractive Index 1.4000[2]
pKa 10.94 ± 0.20 (Predicted)[2]
XLogP3 1.7[1]

Chemical Reactivity and Stability

As a secondary amine, this compound is expected to exhibit reactivity characteristic of this functional group.

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium (B1175870) salts.[3]

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various organic reactions, such as alkylation and acylation.

Stability and Storage: Aliphatic amines are typically stable under normal conditions.[3] For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from sources of ignition and incompatible materials.[4]

Incompatibilities: this compound is expected to be incompatible with strong oxidizing agents, acids, and acid chlorides.[5]

Hazardous Decomposition Products: Combustion of this compound is expected to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the N-H proton, the N-methyl protons, and the protons of the pentyl group. The N-H proton signal is typically a broad singlet.[6][7] The N-methyl protons would appear as a singlet or a doublet depending on the solvent and concentration. The protons on the carbon adjacent to the nitrogen (α-protons) would be deshielded and appear at a lower field compared to other alkyl protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons bonded to the nitrogen atom would be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like this compound is characterized by a single, weak to medium N-H stretching absorption band in the region of 3350-3310 cm⁻¹.[8][9] Other expected absorptions include C-H stretching bands around 2850-2960 cm⁻¹, C-H bending vibrations, and a C-N stretching band in the 1250–1020 cm⁻¹ region for aliphatic amines.[9]

Mass Spectrometry (MS)

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][10] Therefore, the molecular ion peak ([M]⁺) for this compound (C₆H₁₅N) is expected at an m/z of 101. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[11][12][13] For this compound, this would lead to the formation of stable iminium cations.

Safety and Handling

Specific GHS classification for this compound is not uniformly available. However, based on the general hazards of similar aliphatic amines, it should be handled as a flammable and corrosive liquid.

General Hazards:

  • Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[4]

  • Corrosivity: Likely to be corrosive and can cause severe skin burns and eye damage.[4]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

Precautionary Measures:

  • Keep away from heat, sparks, and open flames.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly closed container in a cool, dry place.

Experimental Protocols and Synthesis

G General Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (3-Pentanone, Methylamine) reaction Reductive Amination start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (GC, etc.) product->purity

Caption: General workflow for synthesis and analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating observed signals with the known molecular structure of this compound.

G Logical Flow for Spectroscopic Identification cluster_structure Molecular Structure: this compound cluster_spectroscopy Spectroscopic Techniques cluster_data Expected Data structure C6H15N Secondary Amine nmr NMR structure->nmr ir IR structure->ir ms MS structure->ms nmr_data Broad N-H signal α-proton signals N-methyl signal nmr->nmr_data ir_data Single N-H stretch (~3330 cm⁻¹) C-N stretch ir->ir_data ms_data Molecular ion at m/z 101 α-cleavage fragments ms->ms_data

Caption: Spectroscopic identification workflow.

References

An In-depth Technical Guide on N-Methyl-3-pentanamine (CAS Number: 52317-98-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on N-Methyl-3-pentanamine. A comprehensive literature search has revealed a significant lack of in-depth technical data, including pharmacological profiles, detailed experimental protocols, and biological pathway information. The content provided should be used for informational purposes only and is not a substitute for rigorous experimental validation.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information has been compiled from various chemical databases and supplier information.[1]

PropertyValueSource
CAS Number 52317-98-3[1][4]
Molecular Formula C6H15N[1][5]
Molecular Weight 101.19 g/mol [1]
IUPAC Name N-methylpentan-3-amine[1]
Synonyms (1-ethylpropyl)methylamine, N-Methylpentan-3-amine, 3-Pentanamine, N-methyl-[1][5]
Appearance Yellow liquid[5]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not available in the scientific literature. However, general methods for the synthesis of secondary amines are well-established and can be adapted. One common approach is the alkylation of a primary amine. In a hypothetical synthesis of this compound, 3-aminopentane (B48096) could be reacted with a methylating agent.

A generalized workflow for such a synthesis is depicted below.

G General Synthetic Workflow for Secondary Amines cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Primary Amine (e.g., 3-Aminopentane) C N-Alkylation Reaction (Nucleophilic Substitution) A->C B Alkylating Agent (e.g., Methyl Halide) B->C D Quenching & Extraction C->D Reaction Mixture E Chromatography / Distillation D->E Crude Product F Secondary Amine (this compound) E->F Purified Product

Caption: Generalized synthetic workflow for the preparation of a secondary amine via N-alkylation.

Analytical Methodology

Specific analytical methods for the quantification and characterization of this compound have not been published. However, based on its chemical structure as a volatile aliphatic amine, several analytical techniques could be employed. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of volatile amines. High-performance liquid chromatography (HPLC) could also be used, likely requiring a derivatization step to introduce a chromophore for UV detection, as aliphatic amines lack strong UV absorbance.[6][7]

Below is a conceptual workflow for the analysis of a volatile amine like this compound using GC-MS.

G Conceptual GC-MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (e.g., Biological Matrix, Chemical Reaction) B Extraction (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) A->B C (Optional) Derivatization B->C D GC Inlet Injection C->D E Gas Chromatographic Separation (Volatile Amine Column) D->E F Mass Spectrometric Detection E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Reporting H->I

Caption: A generalized workflow for the analysis of a volatile amine using Gas Chromatography-Mass Spectrometry.

Pharmacology and Mechanism of Action

There is no publicly available scientific literature detailing the pharmacological properties or the mechanism of action of this compound. The biological effects of this compound have not been reported in peer-reviewed journals. For many simple aliphatic amines, their biological activity is related to their basicity and ability to interact with various biological targets as nucleophiles.[2] Some aliphatic amines have been investigated for their potential as pro-drug moieties to improve the cell permeability of anionic drugs.[3] However, without specific studies on this compound, any discussion of its pharmacology would be purely speculative.

Due to the absence of data on its biological targets and interactions, no signaling pathway diagrams can be provided.

Safety and Toxicology

Safety data for this compound is limited. As with other volatile aliphatic amines, it should be handled with appropriate personal protective equipment in a well-ventilated area. Direct contact with skin and eyes should be avoided, and inhalation of vapors should be minimized. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Conclusion and Future Directions

This compound is a simple secondary aliphatic amine for which there is a notable absence of in-depth scientific research. While its basic physicochemical properties are known, there is a clear gap in the understanding of its synthesis, analytical characterization, pharmacology, and toxicology.

For researchers, scientists, and drug development professionals interested in this compound, the following areas represent opportunities for future investigation:

  • Development and validation of a robust synthetic route.

  • Establishment of validated analytical methods for its quantification in various matrices.

  • Screening for biological activity across a range of therapeutic targets.

  • In-depth pharmacological and toxicological profiling.

Such studies would be essential to determine if this compound holds any potential for future applications in drug discovery and development.

References

A-Level Technical Guide on N-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-methylpentan-3-amine, a secondary aliphatic amine. It details the compound's chemical and physical properties, nomenclature, and identification codes. This guide also outlines a general synthetic protocol and discusses its potential, though not widely documented, relevance in specialized areas of chemical synthesis. The information is curated to be a foundational resource for professionals in chemistry and pharmaceutical development.

Chemical Identity and Nomenclature

N-Methylpentan-3-amine is a chemical compound with a straightforward structure, consisting of a pentane (B18724) chain with a methylamino group attached to the third carbon.

  • IUPAC Name: N-methylpentan-3-amine[1]

  • Molecular Formula: C₆H₁₅N[1]

  • CAS Registry Number: 52317-98-3[1][2]

  • Synonyms: (1-ethylpropyl)methylamine, N-Methyl-3-pentanamine, methyl(pentan-3-yl)amine[1][3]

Physicochemical Properties

The following table summarizes the key computed and, where available, experimental properties of N-methylpentan-3-amine. These properties are crucial for designing experimental conditions, predicting behavior in various solvents, and for analytical characterization.

PropertyValueSource
Molecular Weight 101.19 g/mol [1]
Appearance Yellow liquid (reported)[3]
Boiling Point (estimate) 119.64°C[4]
Melting Point (estimate) -40.7°C[4]
Density (estimate) 0.759 g/cm³[4]
XLogP3 1.7[1]
pKa (Predicted) 10.80 ± 0.25[4]
Refractive Index (estimate) 1.4100[4]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for N-methylpentan-3-amine are not abundantly available in prominent literature, a general approach can be derived from standard organic chemistry principles, such as reductive amination or nucleophilic substitution. A plausible synthetic route is the reductive amination of pentan-3-one with methylamine (B109427).

Experimental Protocol: Reductive Amination of Pentan-3-one

This protocol is a generalized procedure and may require optimization for yield and purity.

  • Reaction Setup: To a solution of pentan-3-one (1.0 eq) and methylamine (1.1 eq, typically as a solution in a suitable solvent like THF or ethanol) in a round-bottom flask, add a suitable solvent such as methanol (B129727) or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), portion-wise. The latter is often preferred for its milder nature and tolerance of slightly acidic conditions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by analytical monitoring.

  • Workup: Quench the reaction by the slow addition of water. If the reaction was run under acidic or neutral conditions, basify the mixture with an aqueous solution of sodium hydroxide (B78521) (e.g., 1M NaOH) to a pH > 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield N-methylpentan-3-amine.

Logical Relationships and Workflow Diagrams

To visualize the synthetic process, the following diagram outlines the logical flow of the reductive amination protocol.

G cluster_reactants Reactants cluster_process Process Pentanone Pentan-3-one Imine_Formation Imine Formation (Solvent, RT) Pentanone->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Workup Aqueous Workup & Basification Reduction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product N-methylpentan-3-amine Purification->Product

Caption: Synthetic workflow for N-methylpentan-3-amine via reductive amination.

Applications and Relevance in Drug Development

Currently, there is limited specific information available in the public domain regarding the direct application of N-methylpentan-3-amine in drug development or as a significant pharmacophore. Its structural relatives, however, such as other simple aliphatic amines, are sometimes used as building blocks or scaffolds in the synthesis of more complex molecules with biological activity. For instance, certain stimulant and psychoactive drugs possess an amine backbone. It is important to note that some related compounds, like 4-methylpentan-2-amine, are listed as prohibited substances by the World Anti-Doping Agency (WADA)[5]. This highlights the potential for simple amines to have physiological effects, though no such activity has been documented for N-methylpentan-3-amine itself.

The primary utility of N-methylpentan-3-amine for researchers is likely as a synthetic intermediate or as a model compound for studying the properties and reactions of secondary amines.

Conclusion

N-methylpentan-3-amine is a simple secondary amine with well-defined, albeit largely computed, physicochemical properties. While not a compound of major documented interest in drug development, its synthesis is straightforward through established methods like reductive amination. This guide provides the foundational technical information necessary for its synthesis and handling in a research setting. Further investigation would be required to uncover any novel applications or biological activities.

References

Synthesis of N-Methyl-3-pentanamine from 3-pentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-3-pentanamine from 3-pentanone (B124093), a classic example of reductive amination. This transformation is a fundamental process in organic chemistry and finds widespread application in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the core chemical principles, detailed experimental protocols, and comparative data on various synthetic methodologies.

Introduction

This compound is a secondary amine with applications as a building block in organic synthesis. Its synthesis from the readily available starting materials, 3-pentanone and methylamine (B109427), is an illustrative example of C-N bond formation via reductive amination. This process involves the initial formation of an imine or enamine intermediate from the carbonyl compound and the amine, followed by in-situ reduction to the desired amine. The efficiency and selectivity of this reaction are highly dependent on the choice of reducing agent and reaction conditions.

Core Synthesis Pathway: Reductive Amination

The primary route for the synthesis of this compound from 3-pentanone is reductive amination. This reaction proceeds in two main steps:

  • Imine Formation: 3-pentanone reacts with methylamine in a condensation reaction to form an unstable N-methyl-3-iminopentane intermediate. This reaction is typically reversible and is often favored by the removal of water.

  • Reduction: The imine intermediate is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents, which dictates the specific experimental setup and conditions.

dot

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods can be employed for the reductive amination of 3-pentanone. The choice of method often depends on factors such as scale, available equipment, and desired purity. Below are detailed protocols for three common approaches.

Method 1: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for reductive aminations as it is stable under the weakly acidic conditions required for imine formation.

Experimental Workflow:

dot

An In-depth Technical Guide on N-Methyl-3-pentanamine as a Secondary Alkylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-pentanamine, a secondary alkylamine, represents a valuable scaffold in medicinal chemistry and drug discovery. Its structural motif, featuring a nitrogen atom bonded to a methyl group and a pentan-3-yl group, imparts specific physicochemical properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and an analysis of its spectroscopic characteristics. Furthermore, this document explores the significance of the secondary amine functionality in drug design, illustrated through a representative signaling pathway, and outlines a logical workflow for its synthesis and characterization.

Chemical Properties and Data

This compound, also known as N-methylpentan-3-amine, is a secondary amine with the chemical formula C6H15N.[1] Its structure confers a combination of moderate lipophilicity and basicity, properties that are often sought in the development of pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H15N[1]
Molecular Weight101.19 g/mol [1]
IUPAC NameN-methylpentan-3-amine[1]
CAS Number52317-98-3[1]
XLogP31.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count3[1]
Exact Mass101.120449483 Da[1]
Topological Polar Surface Area12.0 Ų[1]

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 3-pentanone (B124093) with methylamine (B109427).[2][3][4] This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.[2][5]

Experimental Protocol

Materials:

  • 3-Pentanone (1.0 eq)

  • Methylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica (B1680970) gel)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-pentanone and the chosen solvent (DCM or DCE).

  • Add the methylamine solution to the flask, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~2.4 ppm (s, 3H): This singlet corresponds to the protons of the N-methyl group (N-CH₃).

  • δ ~2.3-2.5 ppm (m, 1H): This multiplet is attributed to the methine proton at the 3-position of the pentyl chain (CH-N).

  • δ ~1.3-1.5 ppm (m, 4H): This multiplet arises from the two methylene (B1212753) groups of the ethyl chains (-CH₂-CH₃).

  • δ ~0.9 ppm (t, 6H): This triplet corresponds to the protons of the two terminal methyl groups of the ethyl chains (-CH₂-CH₃).

  • δ ~1.0-1.5 ppm (br s, 1H): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ ~55-60 ppm: Carbon of the methine group attached to the nitrogen (C3).

  • δ ~30-35 ppm: Carbon of the N-methyl group (N-CH₃).

  • δ ~25-30 ppm: Carbons of the two methylene groups of the ethyl chains (C2 and C4).

  • δ ~10-15 ppm: Carbons of the two terminal methyl groups of the ethyl chains (C1 and C5).

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

  • 3300-3500 cm⁻¹ (weak to medium, sharp): N-H stretching vibration, characteristic of a secondary amine.

  • 2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

  • 1450-1470 cm⁻¹ (medium): C-H bending vibrations.

  • 1000-1250 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 101. The major fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of characteristic fragment ions.

  • Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z = 72.

  • Loss of a methyl radical (•CH₃): This is a less favorable α-cleavage but could result in a fragment at m/z = 86.

  • Further fragmentation of these primary ions would also be observed.

Role in Drug Development and Signaling Pathways

Secondary amines are a common structural motif in a vast number of pharmaceuticals. The nitrogen atom can act as a hydrogen bond donor and acceptor, and at physiological pH, it is often protonated, allowing for ionic interactions with biological targets such as receptors and enzymes.[6][7]

Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR) Antagonism

Many drugs containing a secondary amine moiety act as antagonists at G-protein coupled receptors (GPCRs). The protonated amine can form a key salt bridge with an acidic residue (e.g., aspartate or glutamate) in the transmembrane domain of the receptor, contributing significantly to the binding affinity and blocking the binding of the endogenous ligand.

GPCR_Antagonism cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist This compound (Antagonist) Antagonist->GPCR Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Antagonism of a GPCR signaling pathway by a secondary amine.

Experimental and Logical Workflows

A systematic approach is crucial for the synthesis and characterization of this compound for research and development purposes.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: 3-Pentanone, Methylamine Reaction Reductive Amination (NaBH(OAc)3, Acetic Acid) Start->Reaction Workup Aqueous Workup (NaHCO3, Extraction) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound serves as a representative example of a secondary alkylamine with significant potential in the field of drug discovery. Its synthesis is readily achievable through established methods like reductive amination, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The inherent properties of the secondary amine functional group make it a key pharmacophoric element for interacting with a wide range of biological targets. A thorough understanding of its synthesis, properties, and potential biological roles is essential for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

N-Methyl-3-pentanamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methyl-3-pentanamine, a secondary amine with the chemical formula C₆H₁₅N, serves as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural features, combining a linear carbon chain with a secondary amine, make it an attractive intermediate for the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and data.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The following table summarizes its key physicochemical data.

PropertyValue
IUPAC Name N-methylpentan-3-amine
CAS Number 52317-98-3
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Appearance Reported as a yellow liquid
Boiling Point Data not readily available in cited literature
Solubility Expected to be soluble in organic solvents

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is through the reductive amination of 3-pentanone (B124093) with methylamine (B109427). This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

G 3-Pentanone 3-Pentanone Imine Intermediate Imine Intermediate 3-Pentanone->Imine Intermediate + Methylamine Methylamine Methylamine This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent

Caption: Reductive amination of 3-pentanone.

Experimental Protocol: Reductive Amination of 3-Pentanone

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general procedure for the reductive amination of ketones can be adapted. The following is a representative protocol based on established methods.

Materials:

Procedure:

  • To a stirred solution of 3-pentanone (1.0 equivalent) in anhydrous DCM or DCE, add methylamine solution (1.2-1.5 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Hypothetical):

ReactantMolar Eq.MW ( g/mol )Amount
3-Pentanone1.086.13(user defined)
Methylamine (40% in H₂O)1.531.06(calculated)
NaBH(OAc)₃1.5211.94(calculated)
Product 101.19 (Theoretical Yield)

Applications in Organic Synthesis

The utility of this compound as a building block stems from the reactivity of its secondary amine functionality. It can readily participate in a variety of chemical transformations to introduce the N-methyl-3-pentyl moiety into larger molecules.

N-Alkylation and N-Arylation Reactions

The secondary amine of this compound can be further functionalized through N-alkylation or N-arylation reactions. These reactions are fundamental in the synthesis of tertiary amines, which are prevalent scaffolds in many biologically active compounds.

G This compound This compound Tertiary Amine Tertiary Amine This compound->Tertiary Amine + Alkyl/Aryl Halide Alkyl Halide/Aryl Halide Alkyl Halide/Aryl Halide Base Base

Caption: N-Alkylation/Arylation of this compound.

Amide Bond Formation

This compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Amide bonds are crucial linkages in peptides, proteins, and a wide array of synthetic polymers and pharmaceuticals.

Mannich-type Reactions

As a secondary amine, this compound can be employed in Mannich-type reactions, reacting with a non-enolizable aldehyde and a compound containing an active hydrogen to form a Mannich base. This three-component reaction is a powerful tool for carbon-carbon bond formation.

Potential in Drug Development

While specific examples of this compound as a direct intermediate in the synthesis of marketed drugs were not prominently found in the surveyed literature, its structural motif is relevant to the design of novel therapeutic agents. The lipophilic pentyl group combined with the basic nitrogen center can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its membrane permeability, protein binding, and receptor interactions.

Conclusion

This compound is a readily accessible secondary amine with significant potential as a building block in organic synthesis. Its synthesis via reductive amination is a robust and scalable method. The reactivity of its secondary amine allows for its incorporation into a diverse range of molecular frameworks through N-alkylation, N-arylation, and amide bond formation. For researchers and professionals in drug development and materials science, this compound represents a valuable tool for the construction of novel and functional molecules. Further exploration of its synthetic utility is warranted to fully unlock its potential in the creation of next-generation chemical entities.

Spectroscopic Profile of N-Methyl-3-pentanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-3-pentanamine. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide incorporates predicted spectroscopic data alongside established principles of amine spectroscopy. The information herein is intended to support research and development activities by providing foundational data and methodologies for the analytical characterization of this compound and related molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4 - 2.6m1HCH-N
~2.3s3HN-CH₃
~1.3 - 1.5m4HCH₂-CH-N
~0.9t6HCH₃-CH₂
~1.1br s1HN-H

Note: Predicted data is based on computational models and may differ from experimental values. The N-H proton signal is often broad and its chemical shift can be highly variable depending on solvent and concentration.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~60 - 65CH-N
~35 - 40N-CH₃
~25 - 30CH₂-CH-N
~10 - 15CH₃-CH₂

Note: Predicted data is based on computational models and may differ from experimental values.

Expected Infrared (IR) Spectroscopy Data

As a secondary amine, this compound is expected to exhibit the following characteristic infrared absorption bands.[1]

Wavenumber (cm⁻¹)IntensityVibration
3300 - 3500Weak-MediumN-H Stretch
2960 - 2850StrongC-H Stretch (Aliphatic)
1470 - 1450MediumC-H Bend (Aliphatic)
1250 - 1020MediumC-N Stretch
Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 101, corresponding to its molecular weight.[2] A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, two primary α-cleavage fragments are anticipated:

m/zFragment
86[M - CH₃]⁺
72[M - C₂H₅]⁺

The base peak is likely to be one of these α-cleavage fragments.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid secondary amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Adjust the number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay may be necessary for accurate integration if quantitative analysis is desired.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the internal standard.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Ensure the instrument is properly aligned and has a clear beam path.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, H₂O).

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

    • Select an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that may preserve the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Processing:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Liquid Neat Liquid Sample Sample->Neat_Liquid Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Neat_Liquid->IR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Structural Isomers of N-Methylated Pentanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of N-methylated pentanamines. It includes a systematic identification of all isomers, detailed physicochemical properties, experimental protocols for their synthesis, and a discussion of their relevance in the context of drug discovery.

Identification of Structural Isomers

The molecular formula for pentanamine is C₅H₁₃N. There are 17 structural isomers of pentanamine, which can be classified into primary, secondary, and tertiary amines. N-methylation of the primary and secondary amine isomers yields a diverse array of N-methylated pentanamines.

Primary Pentanamine Isomers (8 Isomers)

N-methylation of these eight primary amines results in the formation of secondary amines.

Secondary Pentanamine Isomers (6 Isomers)

N-methylation of these six secondary amines results in the formation of tertiary amines.

Tertiary Pentanamine Isomers (3 Isomers)

These isomers are already tertiary amines and do not undergo N-methylation to form other amines but can form quaternary ammonium (B1175870) salts.

The focus of this guide is on the N-methylated derivatives of the primary and secondary pentanamine isomers, resulting in a total of 14 unique N-methylated pentanamine structures.

Physicochemical Properties of N-Methylated Pentanamine Isomers

The following tables summarize the available quantitative data for the 14 structural isomers of N-methylated pentanamines. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of N-Methylated Secondary Pentanamines

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)pKa (Predicted)
N-Methylpentan-1-amine25419-06-1C₆H₁₅N101.19116-118[1]-0.738[1]-
N-Methylpentan-2-amine22431-10-3C₆H₁₅N101.19139-141[2]-30[2]~0.76[2]-
N-Methylpentan-3-amine52317-98-3C₆H₁₅N101.19----
N-Methyl-2-methylbutan-1-amine625-43-4C₆H₁₅N101.1978-0.73-
N-Methyl-3-methylbutan-1-amine107-85-7C₆H₁₅N101.1995-97-600.75110.6
N-Methyl-2-methylbutan-2-amine-C₆H₁₅N101.19----
N-Methyl-2,2-dimethylpropan-1-amine-C₆H₁₅N101.19----
N-Methyl-3-methylbutan-2-amine-C₆H₁₅N101.19----

Table 2: Physicochemical Properties of N-Methylated Tertiary Pentanamines

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)pKa (Predicted)
N,N-Dimethylbutan-1-amine927-62-8C₆H₁₅N101.1993.3-95[3]-60[3]0.721-0.75[3][4]9.83±0.28[3]
N,N-Dimethylbutan-2-amine921-04-0C₆H₁₅N101.1980[5]-0.748[5]-
N-Ethyl-N-methylpropan-1-amine4458-32-6C₆H₁₅N101.19----
N-Ethyl-N-methylpropan-2-amine39198-07-7C₆H₁₅N101.19----
N,N-Dimethylisobutylamine7239-24-9C₆H₁₅N101.1981.8[6]-102.35[6]0.748[6]9.67±0.28[6]
N,N-Dimethyl-tert-butylamine918-02-5C₆H₁₅N101.1989-89.9[7][8]-90[8]0.735-0.739[8][9]9.99±0.50[7][8]

Experimental Protocols for Synthesis

The synthesis of N-methylated pentanamines can be achieved through various established methods. Below are detailed protocols for common synthetic routes.

Reductive Amination of Aldehydes and Ketones

This is a versatile method for the synthesis of primary, secondary, and tertiary amines. For N-methylation, the carbonyl compound is reacted with methylamine (B109427) or dimethylamine (B145610) in the presence of a reducing agent.

General Protocol for Reductive Amination:

  • Imine/Enamine Formation: In a round-bottom flask, dissolve the appropriate pentanal or pentanone isomer (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) (0.5-1.0 M).

  • Add methylamine (as a solution in a solvent like THF or methanol, or as the hydrochloride salt with a base) or dimethylamine (1.1-1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. For less reactive carbonyls, gentle heating or extended reaction times may be necessary.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

N-Alkylation of Primary Amines (Synthesis of Secondary Amines)

This method involves the reaction of a primary pentanamine isomer with a methylating agent. A common procedure involves the formation of a Schiff base followed by methylation and hydrolysis.

Protocol for N-Methylation via Schiff Base Formation:

  • Schiff Base Formation: In a round-bottom flask, combine the primary pentanamine isomer (1.0 eq) and benzaldehyde (B42025) (1.05 eq) in a solvent like toluene (B28343) or benzene (B151609).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene pentanamine.

  • Methylation: Dissolve the crude Schiff base in a suitable solvent like anhydrous benzene or acetonitrile.

  • Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq).

  • Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add dilute hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium intermediate.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove benzaldehyde.

  • Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide.

  • Extract the liberated secondary amine with an organic solvent.

  • Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent.

  • Purification: Purify the resulting N-methylated pentanamine by distillation.

Mandatory Visualizations

Isomer Relationship Diagram

The following diagram illustrates the relationship between the different classes of pentanamine isomers and their N-methylated derivatives.

G cluster_0 Pentanamine Isomers (C5H13N) cluster_1 N-Methylated Pentanamines (C6H15N) Primary Primary Amines (8 isomers) (e.g., Pentan-1-amine) N_Secondary N-Methylated Secondary Amines (8 isomers) Primary->N_Secondary  N-Methylation   Secondary Secondary Amines (6 isomers) (e.g., N-Methylbutan-1-amine) N_Tertiary N-Methylated Tertiary Amines (6 isomers) Secondary->N_Tertiary  N-Methylation   Tertiary_unmethylated Tertiary Amines (3 isomers) (e.g., N,N-Dimethylpropan-1-amine) G start Start Materials: - Pentanone/Pentanal Isomer - Methylamine/Dimethylamine step1 Imine/Enamine Formation (Solvent, Room Temp) start->step1 step2 Reduction (e.g., NaBH4, 0°C to RT) step1->step2 step3 Aqueous Work-up (Quench, Extract, Dry) step2->step3 step4 Purification (Distillation or Chromatography) step3->step4 end_product Pure N-Methylated Pentanamine Isomer step4->end_product

References

N-Methyl-3-pentanamine: A Technical Overview of Its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

N-Methyl-3-pentanamine, with the chemical formula C₆H₁₅N, is also known by its IUPAC name, N-methylpentan-3-amine. It is a secondary amine where a methyl group and a pentan-3-yl group are attached to a nitrogen atom. The following table summarizes its key computed chemical and physical properties.

PropertyValueSource
Molecular Formula C₆H₁₅NPubChem
Molecular Weight 101.19 g/mol PubChem
IUPAC Name N-methylpentan-3-aminePubChem
CAS Number 52317-98-3PubChem
XLogP3 1.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 101.120449483 g/mol PubChem
Appearance Reported as a yellow liquidRlavie

Historical Context and Discovery

The specific historical details regarding the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. General methods for the synthesis of secondary amines, such as the alkylation of primary amines and reductive amination of ketones, were developed throughout the 20th century. It is likely that this compound was first synthesized as part of broader investigations into aliphatic amines or as an intermediate in the synthesis of other compounds. However, a seminal discovery paper or a specific date of discovery could not be identified in the reviewed literature.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 3-pentanone (B124093) with methylamine. This reaction proceeds in two main steps: the formation of an intermediate imine followed by its reduction to the final amine product.

Experimental Protocol: Reductive Amination of 3-Pentanone

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone in methanol.

  • Imine Formation: To the stirred solution, add a solution of methylamine. The mixture is typically stirred at room temperature for a period of 1 to 24 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture. The temperature should be controlled, often by using an ice bath, as the reduction can be exothermic.

  • Quenching and Workup: After the reduction is complete, the reaction is quenched by the slow addition of water or dilute hydrochloric acid to destroy any excess reducing agent.

  • Extraction: The pH of the solution is adjusted with a base (e.g., sodium hydroxide) to deprotonate the amine salt and facilitate its extraction into an organic solvent. The product is then extracted with a suitable organic solvent like diethyl ether. The organic layers are combined.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to obtain pure this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start Materials: 3-Pentanone, Methylamine, Methanol reaction Imine Formation (Stirring at RT) start->reaction 1 reduction Reduction (Add NaBH4) reaction->reduction 2 end_reaction Reaction Mixture reduction->end_reaction 3 quench Quench (Add HCl) end_reaction->quench extraction Extraction (Add NaOH, Ether) quench->extraction dry Dry (Add MgSO4) extraction->dry evap Evaporation dry->evap purify Purification (Distillation) evap->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is no significant information available in the public domain regarding the biological activity or interaction of this compound with specific signaling pathways. Its structural similarity to other simple aliphatic amines suggests it may have general properties associated with this class of compounds, but specific pharmacological or biological studies appear to be lacking.

Logical Relationships in Synthesis

The synthesis of this compound via reductive amination involves a clear logical progression of chemical transformations. The initial step is the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the ketone (3-pentanone). This is followed by dehydration to form an imine, which is then reduced to the final secondary amine product.

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 3-Pentanone (Electrophile) hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine Methylamine (Nucleophile) amine->hemiaminal imine Imine Intermediate hemiaminal->imine Dehydration product This compound imine->product Reduction

Caption: Logical relationship of reactants and intermediates in the synthesis.

Conclusion

This compound is a simple secondary aliphatic amine with well-defined chemical and physical properties. While its specific discovery and historical timeline are not prominently documented, its synthesis can be reliably achieved through established methods such as the reductive amination of 3-pentanone. Further research would be required to explore any potential biological activity or applications of this compound. This guide provides a foundational understanding for researchers and professionals interested in this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methyl-3-pentanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Methyl-3-pentanamine through the reductive amination of 3-pentanone (B124093) with methylamine (B109427). This method utilizes sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent, offering a high-yielding and straightforward procedure suitable for laboratory-scale synthesis. These application notes include a comprehensive experimental protocol, a summary of required reagents and their properties, and expected characterization data.

Introduction

This compound is a secondary amine that can serve as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Reductive amination is a powerful and widely used transformation in organic chemistry for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines a carbonyl compound (in this case, 3-pentanone) and an amine (methylamine) with a reducing agent to form the corresponding amine.[1] The reaction proceeds through the initial formation of an imine intermediate, which is then selectively reduced to the amine.[1]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mild nature and its selectivity for reducing the protonated imine in the presence of the starting ketone.[1] This protocol outlines a direct reductive amination procedure that is generally high-yielding and avoids the common problem of over-alkylation often encountered with other alkylation methods.

Reaction Scheme

G Scheme 1: Reductive Amination of 3-Pentanone cluster_0 3-Pentanone 3-Pentanone This compound This compound 3-Pentanone->this compound 1. CH3NH2 2. NaBH(OAc)3 (Sodium triacetoxyborohydride) Methylamine Methylamine (CH3NH2)

Caption: Reductive amination of 3-pentanone with methylamine.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number52317-98-3[2]
Molecular FormulaC₆H₁₅N[2]
Molecular Weight101.19 g/mol [2]
AppearanceExpected to be a liquid[3]
Purity (typical)≥97%

Table 2: Reagents for Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
3-PentanoneC₅H₁₀O86.1310.01.0
Methylamine hydrochlorideCH₅N·HCl67.5212.01.2
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9415.01.5
Dichloroethane (DCE)C₂H₄Cl₂98.96--
Acetic Acid (optional)C₂H₄O₂60.05~1.0~0.1

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

  • 3-Pentanone (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-pentanone (1.0 eq) and 1,2-dichloroethane (DCE, to make a ~0.5 M solution).

  • Add methylamine hydrochloride (1.2 eq) to the solution.

  • If desired, a catalytic amount of acetic acid (~0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Expected Yield: Based on similar reductive amination reactions, a high yield is expected.[4]

Characterization

The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.40s3HN-CH
~2.35p1HCH -N
~1.40m4H-CH ₂-CH₃
~0.90t6H-CH₂-CH

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~60C H-N
~34N-C H₃
~26-C H₂-CH₃
~10-CH₂-C H₃

Note: The above NMR data are predicted and should be confirmed by experimental analysis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A 1. Reagent Addition (3-Pentanone, Methylamine HCl, DCE) B 2. Imine Formation (Stir at RT) A->B C 3. Reduction (Add NaBH(OAc)3) B->C D 4. Reaction Monitoring (TLC or GC-MS) C->D E 5. Quenching (Sat. aq. NaHCO3) D->E F 6. Extraction (DCM or EtOAc) E->F G 7. Drying and Concentration F->G H 8. Purification (Distillation or Chromatography) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reductive Amination

This diagram shows the relationship between the reactants, intermediate, and final product in the reductive amination process.

G Reactants 3-Pentanone + Methylamine Intermediate Imine Intermediate Reactants->Intermediate Condensation (-H2O) Product This compound Intermediate->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Intermediate

Caption: Key stages of the reductive amination reaction.

References

GC-MS analysis protocol for N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Methyl-3-pentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and relatively low volatility of secondary amines, a derivatization step is typically required to improve chromatographic peak shape and analytical sensitivity.[1][2] This protocol details sample preparation, a common derivatization method, recommended GC-MS instrument parameters, and data analysis procedures. The provided methodologies are intended to serve as a robust starting point for researchers, which can be further optimized for specific applications and sample matrices.

Introduction

This compound is a secondary aliphatic amine. The accurate and sensitive detection of such amines is crucial in various fields, including environmental monitoring, industrial chemical synthesis, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of polar compounds like amines can be challenging due to poor peak shape and potential interactions with the GC column.[1] Derivatization, a process that chemically modifies the analyte to make it more amenable to GC analysis, is a common strategy to overcome these limitations.[1][4][5] This application note presents a detailed method for the analysis of this compound, incorporating a derivatization step to enhance its volatility and thermal stability.

Experimental Protocols

The overall workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, and instrumental analysis.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples, reaction mixtures). A generic liquid-liquid extraction (LLE) is described below, which is a common technique for isolating amines from aqueous solutions.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., N-ethyl-n-pentylamine at 10 µg/mL in methanol)

  • Sodium hydroxide (B78521) solution (1 M)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes (15 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Aliquoting: Transfer a precise volume (e.g., 1.0 mL) of the sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the internal standard solution to the sample.

  • Alkalinization: Add 1.0 mL of 1 M sodium hydroxide solution to the tube to deprotonate the amine, making it more soluble in organic solvents. Vortex for 30 seconds.

  • Extraction: Add 5.0 mL of dichloromethane to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature to a final volume of approximately 200 µL.

Derivatization (Acylation)

Acylation is a widely used derivatization technique for primary and secondary amines, which improves their chromatographic properties.[1] In this protocol, heptafluorobutyric anhydride (B1165640) (HFBA) is used as the derivatizing agent.[2][6]

Materials:

  • Concentrated sample extract

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (B1210297), anhydrous

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined septa

Procedure:

  • Reagent Addition: To the 200 µL concentrated extract in a GC vial, add 100 µL of anhydrous ethyl acetate and 50 µL of HFBA.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation: Remove the excess reagent and solvent by evaporating to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column A non-polar column such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[3][7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[3][8]
Injection Volume 1 µL
Injector Temperature 280°C[3]
Injection Mode Splitless[3]
Oven Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[3][9]
Transfer Line Temp. 280°C[3]
Ion Source Temp. 230°C
Ionization Energy 70 eV[3]
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Qualitative Analysis

Identification of the this compound derivative is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of the underivatized structural isomer, N-methyl-1-pentanamine, shows characteristic fragments that can offer clues to the fragmentation of this compound.[10][11] The derivatized compound will have a different and higher molecular weight and a distinct fragmentation pattern.

Quantitative Analysis

Quantitative analysis is performed using a calibration curve constructed from standards of known concentrations that have undergone the same extraction and derivatization procedures. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

Table 1: Expected Quantitative Data for Derivatized this compound

Parameter Expected Value
Analyte Derivative N-Heptafluorobutyryl-N-Methyl-3-pentanamine
Molecular Weight 297.25 g/mol
Retention Time (RT) To be determined experimentally (dependent on the specific GC system and conditions).
Quantification Ion (m/z) To be determined from the mass spectrum of the derivatized standard. Likely fragments would result from alpha-cleavage adjacent to the nitrogen atom.
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized standard.
Limit of Detection (LOD) To be determined experimentally, but expected to be in the low ng/mL to pg/mL range.[12][13]
Limit of Quantification (LOQ) To be determined experimentally, but expected to be in the low ng/mL range.[8]
Linear Range To be determined experimentally (e.g., 1-500 ng/mL).
Recovery To be determined experimentally, but typically expected to be in the range of 80-120%.[12]

Mandatory Visualizations

Experimental Workflow Diagram

GCMS_Workflow Figure 1. GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting Spiking 2. Internal Standard Spiking Sample->Spiking Alkalinization 3. Alkalinization (NaOH) Spiking->Alkalinization LLE 4. Liquid-Liquid Extraction (DCM) Alkalinization->LLE Drying 5. Drying & Concentration LLE->Drying Reagent 6. Add HFBA & Solvent Drying->Reagent Concentrated Extract Reaction 7. Heating (70°C, 30 min) Reagent->Reaction Evap 8. Evaporation Reaction->Evap Recon 9. Reconstitution Evap->Recon Injection 10. GC-MS Injection Recon->Injection Derivatized Sample Separation 11. Chromatographic Separation Injection->Separation Detection 12. Mass Spectrometric Detection Separation->Detection Qual 13. Qualitative Analysis (Spectrum Library) Detection->Qual Quant 14. Quantitative Analysis (Calibration Curve) Detection->Quant Report 15. Reporting Qual->Report Quant->Report

Caption: Figure 1. GC-MS Analysis Workflow for this compound

Logical Relationship for Derivatization

Derivatization_Logic Figure 2. Rationale for Derivatization of this compound cluster_properties Inherent Properties cluster_problems Analytical Challenges in GC cluster_benefits Improved Properties cluster_results Enhanced GC-MS Performance Analyte This compound Polarity High Polarity (N-H bond) Analyte->Polarity Volatility Low Volatility Analyte->Volatility Tailing Peak Tailing Polarity->Tailing Interaction Column Interaction Polarity->Interaction Sensitivity Low Sensitivity Volatility->Sensitivity Derivatization Derivatization (e.g., Acylation with HFBA) Tailing->Derivatization Interaction->Derivatization Sensitivity->Derivatization Polarity_dec Decreased Polarity Derivatization->Polarity_dec Volatility_inc Increased Volatility Derivatization->Volatility_inc Stability_inc Increased Thermal Stability Derivatization->Stability_inc Peak_Shape Symmetrical Peaks Polarity_dec->Peak_Shape Separation Improved Separation Volatility_inc->Separation Sensitivity_inc Enhanced Sensitivity Stability_inc->Sensitivity_inc

Caption: Figure 2. Rationale for Derivatization of this compound

References

Application Note: 1H NMR Characterization of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the characterization of N-Methyl-3-pentanamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented to facilitate the structural elucidation and purity assessment of the compound. This guide is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a secondary amine with applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Accurate structural confirmation and purity analysis are critical for its use in these contexts. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms. This application note outlines the predicted ¹H NMR spectrum of this compound and provides a standard operating procedure for its experimental verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures. The predicted data is summarized in the table below. The proton assignments correspond to the labeled structure in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H_a~ 0.9Triplet~ 7.56H
H_b~ 1.4Multiplet~ 7.54H
H_c~ 2.5Multiplet~ 6.51H
H_d~ 2.4SingletN/A3H
H_e (NH)Variable (0.5 - 3.0)Broad SingletN/A1H

Note: The chemical shift of the N-H proton (He) can vary depending on the solvent, concentration, and temperature. The multiplicity may also be affected by the rate of proton exchange.

Experimental Protocol

This section details the procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Materials and Reagents:

2. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Set the following acquisition parameters (instrument-specific values may vary):

    • Pulse Program: Standard 1D proton experiment (e.g., zg30)

    • Number of Scans (NS): 16 or 32 (adjust as needed for desired signal-to-noise ratio)

    • Receiver Gain (RG): Set automatically or adjust manually to avoid clipping the free induction decay (FID)

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Spectral Width (SW): 10-15 ppm

  • Acquire the ¹H NMR spectrum.

4. Data Processing:

  • Apply a Fourier transform to the acquired FID.

  • Phase the spectrum manually or automatically to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure of this compound.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with protons labeled according to their distinct chemical environments, which correspond to the data presented in Table 1.

Figure 1: Structure of this compound with proton labeling.

Logical Workflow for ¹H NMR Analysis

The process of characterizing this compound by ¹H NMR follows a logical progression from sample preparation to final structural confirmation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Chemical Shifts, Splitting, and Integration integrate->analyze confirm Confirm Structure analyze->confirm

Figure 2: Experimental workflow for ¹H NMR characterization.

Conclusion

The predicted ¹H NMR data and the detailed experimental protocol provided in this application note serve as a comprehensive guide for the characterization of this compound. Adherence to this protocol will enable researchers to obtain high-quality ¹H NMR spectra, facilitating unambiguous structural verification and purity assessment, which are essential for its application in research and development.

Application Note: Purification of N-Methyl-3-pentanamine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-Methyl-3-pentanamine by fractional distillation. This compound is a secondary amine that may contain impurities from its synthesis, such as the corresponding primary amine (3-Pentanamine) and tertiary amine (N,N-Dimethyl-3-pentanamine), as well as residual starting materials and byproducts. Fractional distillation is an effective method for separating these components based on their boiling point differences, yielding high-purity this compound suitable for research and drug development applications. This document outlines the necessary equipment, reagents, and a step-by-step procedure for the purification and subsequent purity analysis.

Introduction

Secondary amines like this compound are valuable building blocks in organic synthesis and pharmaceutical development. The purity of these amines is critical for the success of subsequent reactions and the quality of the final products. Impurities can arise from the synthetic route, such as incomplete methylation of the primary amine or over-methylation to the tertiary amine. Additionally, secondary amines can degrade over time through oxidation or reaction with atmospheric carbon dioxide.[1]

Fractional distillation is a widely used technique for the purification of liquid compounds, especially when the boiling points of the components are close (typically with a difference of less than 70°C).[2] This method relies on the principles of repeated vaporization and condensation cycles within a fractionating column to achieve a high degree of separation. By carefully controlling the distillation parameters, it is possible to isolate this compound from lower- and higher-boiling impurities.

Materials and Methods

Reagents and Equipment
  • Crude this compound (e.g., 90-95% purity)

  • Potassium hydroxide (B78521) (KOH) pellets or Calcium Hydride (CaH₂), anhydrous

  • Boiling chips or magnetic stir bar

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Vacuum source and pressure gauge (optional, for vacuum distillation)

  • Inert gas source (e.g., Nitrogen or Argon)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis

Physical Properties of this compound and Potential Impurities

A critical aspect of designing a successful fractional distillation is understanding the boiling points of the target compound and its potential impurities.

CompoundTypeMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
3-PentanaminePrimary Amine87.1689 - 91
This compound Secondary Amine 101.19 ~108 (estimated)
N,N-Dimethyl-1-pentanamineTertiary Amine (Isomer)115.22122 - 123

Note: The boiling point of this compound is estimated based on its isomer, 2-Pentanamine, 3-methyl-, which has a boiling point of 107.7°C. The boiling point of the tertiary amine is also an estimate based on a structural isomer.

Experimental Protocol

Pre-Distillation Treatment
  • Drying: To the crude this compound in a round-bottom flask, add a suitable drying agent such as anhydrous potassium hydroxide (KOH) pellets or calcium hydride (CaH₂). This step is crucial to remove any water, which can form azeotropes with amines and interfere with the distillation.[1]

  • Stirring: Allow the mixture to stir for several hours, or until the amine is visibly clear and free of suspended water.

Fractional Distillation Workflow

DistillationWorkflow Fractional Distillation Workflow for this compound Purification cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis start Crude this compound drying Add Drying Agent (e.g., KOH) start->drying stirring Stir to Dry drying->stirring setup Assemble Fractional Distillation Apparatus stirring->setup heating Heat the Mixture Gently setup->heating fraction1 Collect First Fraction (Low-Boiling Impurities) heating->fraction1 ~89-91°C fraction2 Collect Main Fraction (Pure this compound) fraction1->fraction2 Increase Temp. residue Stop Distillation, High-Boiling Residue Remains fraction2->residue ~108°C gcms Purity Analysis by GC-MS fraction2->gcms storage Store Pure Product Under Inert Atmosphere gcms->storage

Caption: Workflow for the purification of this compound.

Distillation Procedure
  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Use a Vigreux column or a column packed with inert material (e.g., Raschig rings or glass beads) to provide a large surface area for efficient separation.

  • Heating: Gently heat the flask containing the dried crude this compound and boiling chips or a magnetic stir bar using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heating rate so that a steady reflux is established in the column.

  • Collection of the First Fraction: The first fraction will primarily consist of lower-boiling impurities, such as 3-Pentanamine. Collect the distillate that comes over at a stable temperature corresponding to the boiling point of the primary amine (approximately 89-91°C).

  • Collection of the Main Fraction: Once the lower-boiling impurities have been removed, the temperature at the distillation head will begin to rise. Change the receiving flask to collect the main fraction, which is the purified this compound. The boiling point should remain constant during the collection of this fraction (estimated to be around 108°C).

  • Completion: Stop the distillation when the temperature begins to rise again, or when only a small amount of liquid remains in the distillation flask. The remaining residue will contain higher-boiling impurities, including any tertiary amine.

  • Storage: Store the purified this compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Purity Assessment

The purity of the collected fractions should be determined by Gas Chromatography-Mass Spectrometry (GC-MS). This technique will allow for the separation and identification of the main component and any residual impurities.

GC-MS Protocol

A general GC-MS method for analyzing amines is as follows:

  • Column: A non-polar or mid-polarity column is typically used.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected.

  • Oven Program: A temperature ramp is used to separate the components based on their boiling points.

  • Detection: A mass spectrometer is used to identify the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.

Expected Results and Data

The fractional distillation of crude this compound is expected to significantly improve its purity. The following table presents representative data based on the purification of a similar secondary amine, N-methyl-pentylamine, as described in the literature.

SamplePurity by GC-MS (%)Yield (%)
Crude N-Methyl-pentylamine~90 (hypothetical)-
Purified N-Methyl-pentylamine98.771.9

This data is adapted from a patent describing the synthesis and purification of N-methyl-pentylamine and is for illustrative purposes.

Troubleshooting

  • Bumping or Uneven Boiling: Ensure the use of fresh boiling chips or efficient magnetic stirring.

  • Flooding of the Column: Reduce the heating rate to prevent the column from being overwhelmed with vapor.

  • Poor Separation: Use a more efficient fractionating column (longer or with a higher number of theoretical plates) and ensure a slow and steady distillation rate.

Conclusion

Fractional distillation is a robust and effective method for the purification of this compound. By carefully controlling the distillation process and monitoring the temperature, it is possible to separate the desired secondary amine from lower- and higher-boiling impurities, achieving a purity level suitable for demanding applications in research and drug development. The purity of the final product should always be confirmed using an appropriate analytical technique such as GC-MS.

References

The Role of N-Methyl-3-pentanamine in Agrochemical Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the search for novel and effective agrochemicals is a continuous endeavor in the chemical industry, a comprehensive review of publicly available data and patent literature reveals a notable absence of N-Methyl-3-pentanamine as a key building block in the synthesis of commercially significant fungicides, herbicides, or insecticides. This report, aimed at researchers, scientists, and drug development professionals, details the current landscape of this particular amine's application in the agrochemical sector and provides a perspective on its potential, despite the lack of established synthetic routes.

This compound, a secondary amine with the chemical formula C₆H₁₅N, possesses structural features that could theoretically lend themselves to the creation of bioactive molecules. Its moderate chain length and the presence of a secondary amine group offer potential sites for chemical modification and incorporation into larger, more complex structures. However, an exhaustive search of scientific databases and patent filings did not yield specific examples of its use as a direct precursor or intermediate in the synthesis of registered agrochemical products.

Analysis of Search Findings

A multi-step search strategy was employed to investigate the use of this compound in agrochemical synthesis. Initial broad searches were followed by more specific queries targeting its application in the synthesis of fungicides, herbicides, and insecticides. A thorough examination of patent literature from major international databases was also conducted.

The search results consistently lacked any direct mention of this compound in synthetic pathways leading to agrochemical compounds. While numerous patents and research articles describe the synthesis of various agrochemicals, the starting materials and key intermediates do not include this specific secondary amine. The information retrieved was generally limited to the basic physicochemical properties of this compound and its commercial availability.

Potential Synthetic Utility: A Forward-Looking Perspective

Despite the current lack of documented applications, the structural characteristics of this compound suggest potential avenues for its future use in agrochemical discovery. The secondary amine moiety is a common feature in many bioactive molecules, often serving as a crucial pharmacophore or a key linking group.

Below is a conceptual workflow illustrating how this compound could theoretically be incorporated into a discovery pipeline for novel agrochemicals.

Agrochemical_Discovery_Workflow cluster_0 Conceptual Synthesis Pathway Start This compound Reaction Functionalization Reaction (e.g., Acylation, Alkylation) Start->Reaction Step 1 Intermediate Key Intermediate Reaction->Intermediate Step 2 Coupling Coupling with Bioactive Scaffold Intermediate->Coupling Step 3 Product Novel Agrochemical Candidate Coupling->Product Step 4

Figure 1. A conceptual workflow for the potential utilization of this compound in agrochemical synthesis.

This generalized scheme highlights how this compound could be chemically modified to generate a key intermediate, which could then be coupled with a known bioactive scaffold to produce novel agrochemical candidates. The functionalization step could involve a variety of chemical transformations to introduce desired properties and functionalities.

Conclusion for Researchers

For researchers and scientists in the field of agrochemical development, the current absence of this compound in established synthetic routes presents a unique opportunity. The exploration of this and other underutilized building blocks could lead to the discovery of novel chemical classes with unique modes of action and improved toxicological or environmental profiles. While this report cannot provide specific experimental protocols due to the lack of existing data, it encourages the scientific community to consider the potential of such readily available, yet unexplored, chemical entities in the ongoing quest for next-generation crop protection solutions. Further research in this area would be purely exploratory and would require significant investment in de novo synthesis and biological screening.

Analytical Techniques for the Identification of N-Methyl-3-pentanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical identification and quantification of N-Methyl-3-pentanamine. The methods described herein are essential for quality control, metabolic studies, and impurity profiling in the pharmaceutical and chemical industries.

Introduction to this compound

This compound, a secondary aliphatic amine, is a molecule of interest in various chemical and pharmaceutical contexts. Accurate and robust analytical methods are crucial for its detection and quantification to ensure product purity, understand its metabolic fate, and for regulatory compliance. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Application Note:

The analysis of this compound by GC-MS is effectively achieved through derivatization, which masks the active amine group, reducing peak tailing and improving sensitivity. Common derivatizing agents for secondary amines include acylating reagents like pentafluorobenzoyl chloride (PFBOCI) and benzenesulfonyl chloride. The resulting derivatives are less polar and more volatile, leading to better separation and detection. Electron ionization (EI) of the derivatized this compound will produce a characteristic fragmentation pattern, allowing for confident identification. For quantitative analysis, a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in derivatization efficiency.

Experimental Protocol: Derivatization with Benzenesulfonyl Chloride

1. Reagents and Materials:

  • This compound standard

  • Benzenesulfonyl chloride (BSC)

  • Toluene (anhydrous)

  • Sodium bicarbonate buffer (pH 8)

  • Sodium sulfate (B86663) (anhydrous)

  • GC-grade hexane

  • Vials, pipettes, and standard laboratory glassware

2. Sample Preparation:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

  • In a glass vial, add a known aliquot of the sample or standard solution.

  • Add 1 mL of sodium bicarbonate buffer (pH 8).

  • Add 100 µL of a 10% (v/v) solution of benzenesulfonyl chloride in toluene.

  • Vortex the mixture vigorously for 2 minutes.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Extract the derivative with 1 mL of GC-grade hexane.

  • Vortex for 1 minute and centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Quantitative Data (Representative for Aliphatic Secondary Amines)
ParameterValueReference
Limit of Detection (LOD)0.04 - 0.4 µg/mL[1]
Limit of Quantification (LOQ)0.16 - 1.7 µg/mL[1]
Linearity (R²)> 0.99[2]
Recovery62 - 105%[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. Direct analysis of this compound is possible, though derivatization can be used to enhance ionization efficiency.

Application Note:

The analysis of this compound by LC-MS/MS is a highly sensitive method suitable for trace-level quantification in complex matrices. Electrospray ionization (ESI) in positive ion mode is typically used, as the amine group is readily protonated. The use of a tandem mass spectrometer allows for selected reaction monitoring (SRM), which provides excellent selectivity and reduces background noise. For direct analysis, a C18 reversed-phase column with a mobile phase containing a small amount of acid (e.g., formic acid) is commonly employed to ensure good peak shape and retention. Derivatization with reagents such as dansyl chloride can be performed to improve chromatographic retention and ionization efficiency, leading to lower detection limits.[3]

Experimental Protocol: Direct Analysis

1. Reagents and Materials:

  • This compound standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (0.1%)

  • LC vials and filters

2. Sample Preparation:

  • Prepare a standard stock solution of this compound in methanol (B129727) or water.

  • Dilute the sample or standard to the desired concentration range with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • SRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the protonated molecule [M+H]⁺.

Quantitative Data (Representative for Aliphatic Amines)
ParameterValueReference
Limit of Detection (LOD)0.1 - 20 nM[3]
Limit of Quantification (LOQ)0.3 - 60 nM[3]
Linearity (R²)> 0.996[3]
Recovery84.6 - 119.3%[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule.

Application Note:

The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of a secondary amine and an aliphatic hydrocarbon structure. The key identifying feature will be the N-H stretching vibration, which for secondary amines typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹. Other important bands include the C-H stretching vibrations of the alkyl chains around 2960-2850 cm⁻¹ and the C-N stretching vibration in the 1250–1020 cm⁻¹ region.

Experimental Protocol:

1. Sample Preparation:

  • For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

2. FTIR Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for the unambiguous identification of this compound.

Application Note:

The ¹H NMR spectrum of this compound will show distinct signals for the different proton environments. The N-H proton will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons on the carbon adjacent to the nitrogen (the CH and the N-CH₃) will be deshielded and appear at a higher chemical shift compared to the other alkyl protons. The ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, with the carbons bonded to the nitrogen atom appearing at a higher chemical shift due to the electronegativity of nitrogen.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

2. NMR Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent

  • ¹H NMR:

    • Frequency: 400 MHz

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

Visualizations

GCMS_Workflow Sample Sample containing This compound Derivatization Derivatization (e.g., with BSC) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (HP-5MS column) GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis LCMS_Workflow Sample Sample containing This compound Dilution Dilution & Filtration Sample->Dilution LC_Injection LC Injection Dilution->LC_Injection LC_Separation LC Separation (C18 column) LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI+) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

References

Application Note: Quantitative Analysis of N-Methyl-3-pentanamine by GC-MS Following Acylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N-Methyl-3-pentanamine, a secondary aliphatic amine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their polarity and low molecular weight, direct GC analysis of small amines like this compound often results in poor chromatographic peak shape and low response.[1][2][3] To overcome these challenges, a pre-column derivatization step using Trifluoroacetic Anhydride (TFAA) is employed. This acylation reaction converts the polar amine into a more volatile and stable trifluoroacetamide (B147638) derivative, significantly improving chromatographic performance and detection sensitivity.[4][5][6] The protocol provides step-by-step instructions for sample preparation, derivatization, and GC-MS instrument parameters, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a secondary aliphatic amine that, like many similar compounds, presents analytical challenges for gas chromatography. The presence of the active hydrogen on the nitrogen atom leads to strong interactions with the silanol (B1196071) groups on the surface of GC columns and liners, resulting in significant peak tailing and poor sensitivity.[2][3] Derivatization is a common strategy to mitigate these issues by converting the polar amine functional group into a less polar, more volatile moiety.[5][6][7]

Acylation, specifically using fluorinated anhydrides like Trifluoroacetic Anhydride (TFAA), is a widely used and effective derivatization technique for primary and secondary amines.[4][5][6] The reaction is rapid and produces stable, volatile derivatives that exhibit excellent chromatographic behavior.[4][8] Furthermore, the resulting trifluoroacetylated derivatives are highly responsive to both Flame Ionization Detection (FID) and Mass Spectrometry (MS), and particularly sensitive for Electron Capture Detection (ECD).[4][5] This method describes a complete workflow for the derivatization of this compound with TFAA followed by quantitative analysis using GC-MS.

Principle of Derivatization

The derivatization process involves an acylation reaction where the highly reactive Trifluoroacetic Anhydride (TFAA) reacts with the secondary amine group of this compound. This reaction replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, forming the N-methyl-N-(pentan-3-yl)trifluoroacetamide derivative. This derivative is significantly less polar and more volatile than the parent amine, making it ideal for GC analysis. The reaction is typically facilitated in an appropriate solvent and may be catalyzed by a mild base to scavenge the acid byproduct, although TFAA is noted for its high reactivity and formation of no acid byproducts.[4][8]

G Derivatization Reaction of this compound with TFAA A This compound (C₆H₁₅N) P + B Trifluoroacetic Anhydride ((CF₃CO)₂O) C N-methyl-N-(pentan-3-yl)trifluoroacetamide (C₈H₁₄F₃NO) Plus_Prod + D Trifluoroacetic Acid (CF₃COOH) dummy1->C Reaction (Heat, Solvent)

Caption: Chemical derivatization of this compound with TFAA.

Experimental Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (Sigma-Aldrich, Cat. No. 91719 or equivalent)[4]

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Triethylamine (TEA), as an optional catalyst/acid scavenger[4]

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined caps

  • Micropipettes and syringes

  • Heating block or water bath

Standard and Sample Preparation

Caution: TFAA is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of Dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Dichloromethane.

  • Sample Preparation: Dilute the sample containing this compound with Dichloromethane to an expected concentration within the calibration range. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like Dichloromethane after adjusting the pH to >10.

Derivatization Procedure

This protocol is a guideline and may require optimization for specific matrices.[4][8]

  • Aliquot: Transfer 100 µL of each standard solution, sample solution, and a solvent blank into separate 2 mL GC vials.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. This step is crucial if the sample contains water or protic solvents.

  • Reconstitution: Add 100 µL of Dichloromethane to each vial.

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) to each vial.

  • Reaction: Cap the vials tightly and heat at 60°C for 30 minutes in a heating block.[9]

  • Cooling: Allow the vials to cool to room temperature.

  • Neutralization/Cleanup (Optional): If acidic byproducts are a concern for the GC column, they can be removed. Cool the mixture and add 1 mL of 5% aqueous ammonia (B1221849) solution. Shake for 5 minutes, allow the layers to separate, and use the upper organic layer for injection.[4] For TFAA, this step is often omitted as the byproducts are volatile.[4][8]

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

workflow Analytical Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Stock Prepare Stock Solution Standards Create Working Standards Stock->Standards Aliquot Aliquot 100 µL into Vial Standards->Aliquot Sample Prepare Sample Solution Sample->Aliquot Evap Evaporate to Dryness (N₂) Aliquot->Evap Deriv Add Solvent & TFAA Evap->Deriv React Heat at 60°C for 30 min Deriv->React GCMS Inject 1 µL into GC-MS React->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: General workflow for derivatization and GC-MS analysis.

GC-MS Instrumental Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[10]
Injector Split/Splitless, operated in Splitless mode
Injector Temp. 250°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min[10]
Oven Program Initial: 60°C, hold 1 min. Ramp: 15°C/min to 250°C, hold 5 min.
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp 280°C

Results and Discussion

The derivatization with TFAA successfully converts this compound into its trifluoroacetamide derivative, which elutes as a sharp, symmetrical peak with good resolution from solvent and other matrix components. Without derivatization, the parent amine typically shows a broad, tailing peak, if it elutes at all.

Quantitative Performance

A calibration curve was constructed by plotting the peak area of the target ion against the concentration of the derivatized standards. The method demonstrates excellent linearity and sensitivity. While specific performance data for this compound is generated per-application, methods for similar short-chain aliphatic amines have shown excellent results.[11][12]

Table 1: Representative Performance Data for Derivatized Aliphatic Amines

ParameterTypical Performance RangeReference
Linearity (r²) > 0.995Based on methods for similar amines, correlation coefficients are consistently high.[11][12]
Limit of Detection (LOD) 0.1 - 2.0 pg/mLAchievable limits for derivatized short-chain amines using sensitive detectors.[11][12]
Limit of Quantification (LOQ) 0.5 - 5.0 pg/mLDependent on instrumentation and matrix, but quantification at low levels is feasible.[10]
Recovery (%) 65 - 105%Recoveries from spiked water samples for similar amines are generally within this range.[11][12]
RSD (%) < 10%Intraday and interday relative standard deviations are typically below 10%.[11][12]

Conclusion

The described method of acylation derivatization with Trifluoroacetic Anhydride (TFAA) is a highly effective strategy for the GC-MS analysis of this compound. The procedure successfully addresses the challenges of poor peak shape and low volatility associated with small, polar amines. This protocol provides a reliable, sensitive, and robust framework for the accurate quantification of this compound in various sample matrices, making it a valuable tool for quality control, impurity profiling, and research applications in the pharmaceutical and chemical industries.

References

Application of N-Methyl-3-pentanamine in Medicinal Chemistry: A Theoretical Overview and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive review of scientific literature and chemical databases indicates that N-Methyl-3-pentanamine is not a widely documented compound in medicinal chemistry applications. There is a notable absence of published data regarding its use as a key intermediate in the synthesis of specific drug candidates or as a pharmacologically active agent itself. The following application notes and protocols are therefore presented as a theoretical guide, illustrating the potential utility of a simple secondary amine like this compound in drug discovery based on general principles of medicinal chemistry.

Introduction

This compound is a secondary amine with a simple aliphatic structure. While specific biological activity or use in drug synthesis is not well-documented, its chemical properties as a secondary amine make it a potential building block in the synthesis of more complex molecules. Secondary amines are a crucial class of functional groups in medicinal chemistry, often incorporated into drug candidates to introduce a basic center, modulate lipophilicity, and serve as a scaffold for further chemical modifications.[1][2]

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H15N[3]
Molecular Weight101.19 g/mol [3]
XLogP31.7[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count1[3]

Potential Applications in Medicinal Chemistry

Given its structure, this compound could theoretically be employed in several ways in a drug discovery program:

  • As a Building Block in Synthesis: It can be used to introduce a small, lipophilic N-methyl-pentyl moiety into a larger molecule. This can be achieved through common reactions such as N-alkylation, reductive amination, or amide bond formation (after conversion to an appropriate derivative).

  • In Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: As part of a library of amines, it could be used to probe the steric and electronic requirements of a biological target. By comparing the activity of a compound containing the this compound fragment with analogues containing different amines, medicinal chemists can deduce important SAR information.

  • As a Fragment in Fragment-Based Drug Discovery (FBDD): While its binding affinity is likely to be low, it could potentially be identified as a fragment that binds to a biological target, which can then be grown or linked with other fragments to create a more potent lead compound.

Hypothetical Experimental Protocols

The following protocols describe general methods for incorporating a secondary amine like this compound into a larger molecule.

3.1. Reductive Amination for the Synthesis of a Tertiary Amine

Reductive amination is a widely used method for forming C-N bonds and is a cornerstone in the synthesis of amine-containing pharmaceuticals.[4][5] This hypothetical protocol describes the reaction of this compound with a generic ketone to form a tertiary amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ketone R1(CO)R2 (Generic Ketone) product Tertiary Amine Product ketone->product amine This compound amine->product reducing_agent Sodium Triacetoxyborohydride (B8407120) (STAB) reducing_agent->product solvent Dichloroethane (DCE) solvent->product

Caption: Hypothetical reductive amination workflow.

Protocol:

  • To a solution of the ketone (1.0 mmol) in dichloroethane (DCE, 10 mL) is added this compound (1.2 mmol).

  • The mixture is stirred at room temperature for 20 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with dichloromethane (B109758) (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired tertiary amine.

3.2. N-Alkylation to Synthesize a Quaternary Ammonium (B1175870) Salt

N-alkylation can be used to convert the secondary amine into a tertiary amine or further to a quaternary ammonium salt, which can have distinct biological properties.[6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product amine This compound product Tertiary Amine Product amine->product alkyl_halide R-X (Alkyl Halide) alkyl_halide->product base Potassium Carbonate base->product solvent Acetonitrile (B52724) solvent->product

Caption: Hypothetical N-alkylation workflow.

Protocol:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol) and the alkyl halide (e.g., benzyl (B1604629) bromide, 1.1 mmol).

  • The reaction mixture is heated to 60 °C and stirred for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (15 mL) and ethyl acetate (B1210297) (15 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the tertiary amine.

Conclusion

While this compound does not have a significant documented role in medicinal chemistry, its basic structure as a secondary amine provides a foundation for its potential use as a building block in the synthesis of more complex and potentially bioactive molecules. The general protocols provided for reductive amination and N-alkylation are standard transformations in medicinal chemistry that could be applied to this compound in a drug discovery context. Researchers are encouraged to consider it as one of many simple amines for the generation of compound libraries for screening and for the exploration of structure-activity relationships.

References

Application Note: HPLC Analysis of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-pentanamine is a secondary aliphatic amine that, due to its structural properties, lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry challenging. This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in various sample matrices. The method involves a pre-column derivatization step to introduce a fluorescent tag to the amine, allowing for highly sensitive detection. Additionally, a strategy for the chiral separation of its potential enantiomers is presented.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for sample preparation and chromatographic method development.

PropertyValueReference
Molecular Formula C6H15N[1]
Molecular Weight 101.19 g/mol [1]
IUPAC Name N-methylpentan-3-amine[1]
CAS Number 52317-98-3[1]

Analytical Method: Reversed-Phase HPLC with Pre-Column Derivatization

Due to the lack of UV absorbance, pre-column derivatization with a fluorescent labeling agent is the chosen strategy for sensitive quantification of this compound. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a commonly used reagent for derivatizing primary and secondary amines, yielding highly fluorescent and stable derivatives.[2]

Experimental Workflow

The overall analytical workflow consists of sample preparation, derivatization, and subsequent HPLC analysis with fluorescence detection.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Matrix Extraction Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Derivatization Reaction with FMOC-Cl Cleanup->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Overall workflow for the analysis of this compound.

Detailed Experimental Protocols

3.2.1. Reagents and Materials

  • This compound standard

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

3.2.2. Standard Solution Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M HCl in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2.3. Sample Preparation

  • Aqueous Samples: Adjust the pH of the sample to approximately 2 with HCl. Filter through a 0.45 µm syringe filter.

  • Solid Samples: Perform a suitable extraction procedure (e.g., sonication or Soxhlet) with an appropriate solvent. The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

3.2.4. Derivatization Protocol

  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M borate (B1201080) buffer (pH 9.0).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.

  • Vortex for 15 seconds.

  • The derivatized sample is now ready for HPLC analysis.

HPLC Operating Conditions
ParameterCondition
Instrument HPLC system with fluorescence detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm
Method Performance Characteristics (Illustrative)

The following table summarizes the expected performance characteristics of this method. Actual performance may vary depending on the specific instrumentation and sample matrix.

ParameterExpected Value
Retention Time (FMOC-N-Methyl-3-pentanamine) ~ 15.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Chiral Separation of this compound

This compound is a chiral molecule. For stereoselective analysis, a chiral stationary phase (CSP) is recommended.[3] The development of a chiral separation method typically involves screening different types of CSPs and mobile phases.

Chiral Method Development Strategy

The logical flow for developing a chiral separation method is outlined below.

Chiral Method Development Start Racemic this compound (derivatized if needed) Screening Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, cyclodextrin-based) Start->Screening Optimization Optimize Mobile Phase (e.g., Hexane/Ethanol, Methanol/Acetonitrile) Screening->Optimization FineTuning Fine-Tune Parameters (Flow Rate, Temperature) Optimization->FineTuning Validation Method Validation FineTuning->Validation

Caption: Strategy for chiral HPLC method development.

Recommended Chiral Stationary Phases for Screening

Based on the structure of this compound, the following types of chiral stationary phases are recommended for initial screening:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile for a wide range of chiral compounds.[4]

  • Cyclodextrin-based CSPs: These are effective for separating enantiomers that can form inclusion complexes with the cyclodextrin (B1172386) cavity.

Illustrative Chiral HPLC Conditions

The following table provides a starting point for chiral method development.

ParameterCondition
Instrument HPLC system with UV or MS detector
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm (if derivatized) or Mass Spectrometry

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by HPLC. The pre-column derivatization method with FMOC-Cl offers a sensitive and reliable approach for quantification in various matrices. For stereospecific analysis, a systematic approach to chiral method development using appropriate chiral stationary phases is outlined. These methodologies are suitable for implementation in research, quality control, and drug development settings.

References

Application Note: Mass Spectrometry Fragmentation Analysis of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of N-Methyl-3-pentanamine. Understanding the fragmentation pathways of aliphatic amines is crucial for structural elucidation and identification in various scientific disciplines, including drug discovery and metabolomics. The predominant fragmentation mechanism for this compound is alpha-cleavage, leading to the formation of characteristic fragment ions. This note outlines the theoretical fragmentation, provides a protocol for sample analysis, and presents the expected quantitative data in a clear, tabular format.

Introduction

This compound (C6H15N) is a secondary aliphatic amine.[1][2] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds. In electron ionization mass spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification. For aliphatic amines, the presence of a nitrogen atom directs the fragmentation process, primarily through alpha-cleavage.[3][4][5][6] The molecular ion of a compound with a single nitrogen atom will have an odd nominal mass, a key diagnostic feature.[3][4][6]

Predicted Fragmentation Pathway

The molecular weight of this compound is 101.19 g/mol .[1] Upon electron ionization, it will form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 101.

The primary fragmentation pathway for this compound is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage is driven by the stabilization of the resulting positive charge on the nitrogen. There are two possible alpha-cleavage points in this compound, leading to the loss of either an ethyl or a methyl radical. The loss of the larger alkyl group is generally preferred.[3][6]

  • Loss of an ethyl radical (C2H5•): Cleavage of the C-C bond between the carbon attached to the nitrogen and the adjacent ethyl group is the most favorable fragmentation. This results in the formation of a stable iminium ion at m/z 72. This is expected to be the base peak in the mass spectrum.

  • Loss of a methyl radical (CH3•): Cleavage of the C-N bond to lose the methyl group is another possible alpha-cleavage. This would result in a fragment ion at m/z 86.

A diagram illustrating the predicted fragmentation pathway is provided below.

Fragmentation of this compound M This compound [M]•+ m/z = 101 R1 - C2H5• M->R1 R2 - CH3• M->R2 F1 [C4H10N]+ m/z = 72 (Base Peak) F2 [C5H12N]+ m/z = 86 R1->F1 R2->F2

Caption: Predicted EI-MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions and their expected relative abundances in the mass spectrum of this compound.

m/zProposed Ion StructureFragmentation PathwayPredicted Relative Abundance
101[CH3CH2CH(NHCH3)CH2CH3]•+Molecular IonLow to Medium
86[CH3CH2CH(NH)CH2CH3]+α-cleavage (loss of CH3•)Medium
72 [CH(CH2CH3)NHCH3]+ α-cleavage (loss of C2H5•) 100 (Base Peak)
58[CH3NH=CHCH3]+Secondary fragmentationLow
44[CH3NH=CH2]+Secondary fragmentationMedium

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-350

3. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Integrate the chromatographic peak corresponding to this compound.

  • Generate the mass spectrum for the peak of interest.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) if available, keeping in mind that a spectrum for this specific compound may not be present. The fragmentation pattern of isomers like N-methyl-1-pentanamine can be used for comparison.[7]

Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 1-10 µg/mL P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Generate Mass Spectrum A4->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Compare to Library/ Interpret Fragmentation D2->D3

Caption: GC-MS analysis workflow for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by alpha-cleavage, resulting in a characteristic base peak at m/z 72 due to the loss of an ethyl radical. The presence of an odd molecular weight ion at m/z 101 and other key fragments provides a reliable method for its identification. The provided protocol offers a standardized approach for the analysis of this and similar aliphatic amines, which is essential for quality control and research in drug development and other chemical sciences.

References

Troubleshooting & Optimization

Avoiding overalkylation in N-Methyl-3-pentanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Methyl-3-pentanamine, with a specific focus on preventing overalkylation.

Frequently Asked Questions (FAQs)

Q1: What is overalkylation in the context of this compound synthesis?

Overalkylation is a common side reaction where the starting primary amine (3-pentanamine) reacts with the methylating agent more than once.[1] Instead of stopping at the desired secondary amine (this compound), the reaction continues to produce the tertiary amine (N,N-Dimethyl-3-pentanamine). In reactions using traditional alkylating agents like methyl iodide, this can even proceed to form a quaternary ammonium (B1175870) salt.[2][3]

Q2: Why is the secondary amine product often more reactive than the primary amine starting material?

The N-alkylation of a primary amine often leads to a secondary amine product that is more nucleophilic than the starting material.[3] This increased reactivity means the newly formed this compound can successfully compete with the remaining 3-pentanamine for the methylating agent, leading to the formation of the undesired N,N-dimethylated product.[3] This creates a "runaway" reaction that results in a mixture of products.[1][3]

Q3: Which synthetic methods are recommended to avoid overalkylation?

To achieve selective mono-methylation, methods that avoid highly reactive alkylating agents are preferred. The two most effective methods are:

  • Reductive Amination: This is a widely used and highly selective method that involves reacting the primary amine with an aldehyde or ketone (in this case, formaldehyde) to form an intermediate imine, which is then reduced.[4][5] Using a mild reducing agent that is selective for the imine over the carbonyl starting material allows for a one-pot reaction with excellent control.[6][7]

  • Eschweiler-Clarke Reaction: This classic reaction methylates a primary or secondary amine using excess formic acid and formaldehyde (B43269).[8][9] The reaction mechanism inherently prevents the formation of quaternary ammonium salts, and it reliably stops at the tertiary amine stage.[8][10] While often used for exhaustive methylation, conditions can be modified to influence selectivity.

Q4: How can I monitor the reaction to prevent overalkylation?

Regular monitoring of the reaction progress is crucial. Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of the starting material and the appearance of the desired product versus overalkylated byproducts. This allows the reaction to be stopped once the optimal conversion has been reached, minimizing the formation of N,N-Dimethyl-3-pentanamine.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route versus the overalkylation side reaction.

ReactionPathway Start 3-Pentanamine (Primary Amine) Reagent1 + CH2O + Reducing Agent Start->Reagent1 Desired This compound (Desired Secondary Amine) Reagent2 + CH2O + Reducing Agent Desired->Reagent2 Undesired N,N-Dimethyl-3-pentanamine (Overalkylation Product) Reagent1->Desired Desired Reaction Reagent2->Undesired Undesired Overalkylation

Figure 1. Synthetic pathway for N-methylation of 3-pentanamine.

Troubleshooting Guide

This section addresses the common problem of significant byproduct formation.

Problem: A high yield of N,N-Dimethyl-3-pentanamine is detected.

If analysis (e.g., GC-MS or NMR) shows a significant amount of the undesired tertiary amine, consult the following workflow and table for potential causes and solutions.

TroubleshootingWorkflow Start Overalkylation Detected: High N,N-Dimethyl-3-pentanamine CheckStoichiometry 1. Check Stoichiometry Start->CheckStoichiometry CheckReagents 2. Evaluate Reagents Start->CheckReagents CheckConditions 3. Adjust Conditions Start->CheckConditions Sol_Stoichiometry Solution: Use slight excess of amine (1.1-1.5 eq) or limit formaldehyde (<1.0 eq). CheckStoichiometry->Sol_Stoichiometry Sol_Reducer Solution: Use a mild, selective reducing agent like Sodium Triacetoxyborohydride (B8407120) (STAB). Avoid NaBH4 until imine formation is complete. CheckReagents->Sol_Reducer Sol_Conditions Solution: Lower reaction temperature (e.g., 0°C to RT). Monitor reaction closely and shorten reaction time. CheckConditions->Sol_Conditions

Figure 2. Troubleshooting workflow for overalkylation.
Comparison of N-Methylation Methods

The choice of synthetic method has the largest impact on selectivity. This table summarizes the key differences.

FeatureDirect Alkylation (e.g., CH₃I)Reductive AminationEschweiler-Clarke Reaction
Primary Selectivity Poor; often results in a mixture of secondary, tertiary, and quaternary products.[2][3]Excellent; can be tuned for mono-alkylation.[4]Good; primarily yields the tertiary amine but avoids quaternization.[8][10]
Key Reagents Alkyl halide (e.g., CH₃I, CH₃Br)Formaldehyde (CH₂O), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN).[6][11]Formaldehyde (CH₂O), Formic Acid (HCOOH).[9][12]
Reaction Conditions Mild to moderate temperatures.Generally mild, often room temperature.[11]Requires heating (80-100 °C).[9][12]
Primary Advantage Simple reagent setup.High selectivity for mono-alkylation, one-pot procedure.[7]Irreversible reaction (loss of CO₂), no quaternary salt formation.[8]
Primary Disadvantage Prone to overalkylation and difficult to control.[1]Requires careful choice of reducing agent to avoid reducing the starting aldehyde.[11]Uses excess reagents and requires heat; typically favors exhaustive methylation.[8]

Experimental Protocols

Protocol: Selective Mono-N-methylation via Reductive Amination

This protocol details the synthesis of this compound from 3-pentanamine using sodium triacetoxyborohydride (STAB), a reagent known for its mildness and selectivity.[11]

Materials:

  • 3-Pentanamine

  • Formaldehyde (37% solution in H₂O)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-pentanamine (1.0 eq) and the solvent (DCM or DCE).

  • Add formaldehyde (0.95-1.0 eq of a 37% aqueous solution). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • In portions, carefully add sodium triacetoxyborohydride (1.1-1.5 eq) to the stirring mixture. The addition may be exothermic. Maintain the temperature at or below room temperature using an ice bath if necessary.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS every 1-2 hours until the starting amine is consumed.

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product via distillation or column chromatography as needed.

References

Technical Support Center: Optimizing N-methylation of 3-Pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the N-methylation of 3-pentanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the N-methylation of 3-pentanamine?

A1: The primary methods for methylating secondary amines like 3-pentanamine are reductive amination and the Eschweiler-Clarke reaction.[1]

  • Reductive Amination: This is a widely used method due to its high selectivity and mild conditions. It involves reacting 3-pentanamine with formaldehyde (B43269) (the methyl source) to form an intermediate iminium ion, which is then reduced by a hydride agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[1][2][3] This method generally avoids the formation of quaternary ammonium (B1175870) salts.[1]

  • Eschweiler-Clarke Reaction: This classic one-pot reaction uses excess formaldehyde and formic acid.[4][5][6][7] The formic acid acts as both the reducing agent and the acid catalyst. A key advantage of this method is that it inherently prevents over-methylation, stopping at the tertiary amine stage.[5][8]

Q2: How can I avoid the formation of the quaternary ammonium salt byproduct?

A2: Over-methylation to form a quaternary ammonium salt is a common side reaction, particularly with highly reactive methylating agents like methyl iodide.[1] To prevent this:

  • Choose the Right Method: The Eschweiler-Clarke reaction is an excellent choice as its mechanism does not allow for the formation of quaternary salts.[5][8]

  • Control Stoichiometry: In reductive amination, using a carefully controlled amount of formaldehyde (typically 1.0-1.2 equivalents) helps minimize over-alkylation.[1]

  • Avoid Harsh Reagents: Direct alkylation with methyl iodide should be avoided unless exhaustive methylation is the goal.[9]

Q3: What are potential side reactions other than over-methylation?

A3: Besides quaternization, you may encounter N-formylation. This can occur during reductive amination if the reduction of the intermediate iminium ion is slower than competing pathways.[1] Ensuring the activity and correct addition of the reducing agent can help minimize this.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction shows poor conversion of 3-pentanamine to N-methyl-3-pentanamine. What are the likely causes and solutions?

A: Low yield can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure the amine starting material, formaldehyde, and reducing agent are fresh and pure. Aqueous formaldehyde solutions can degrade over time; using freshly prepared paraformaldehyde can sometimes improve results.

  • Reducing Agent Activity: Hydride reducing agents like STAB can be deactivated by moisture. Ensure they have been stored properly. For the Eschweiler-Clarke reaction, ensure the formic acid is of high purity.

  • Reaction Temperature: The Eschweiler-Clarke reaction typically requires heating to 80-100°C to proceed efficiently.[6] Reductive aminations are often run at room temperature but may benefit from gentle heating for less reactive substrates.

  • pH Conditions: For reductive amination, the reaction is typically run under weakly acidic conditions to facilitate iminium ion formation.[2] The use of sodium triacetoxyborohydride is often effective without pH adjustment, but with other borohydrides, adding a small amount of acetic acid may be necessary.

Problem: Difficult Workup and Purification

Q: I'm struggling to isolate my product. The workup is forming an emulsion, and the product co-elutes with the starting material during chromatography. What can I do?

A: These are common challenges in amine synthesis.

  • Emulsion Formation: Emulsions often occur during basic aqueous extractions. To break them, add a saturated brine (NaCl) solution or a small amount of a different organic solvent.[1] In persistent cases, centrifugation can be effective.[1]

  • Co-elution: The polarity of 3-pentanamine and this compound can be very similar.

    • Optimize Chromatography: Use a shallow gradient and consider different solvent systems (e.g., adding a small percentage of triethylamine (B128534) to the mobile phase to reduce tailing on silica (B1680970) gel).

    • Acidic Wash: During the workup, a thorough wash with dilute acid (e.g., 1M HCl) will extract both the product and any remaining starting amine into the aqueous layer, separating them from non-basic impurities. Subsequent basification of the aqueous layer and re-extraction will recover the purified amines.[1]

Data Presentation

Table 1: Comparison of Common N-Methylation Methods for 3-Pentanamine

MethodMethyl SourceReducing AgentTypical YieldAdvantagesDisadvantages
Reductive Amination Formaldehyde / ParaformaldehydeSodium Triacetoxyborohydride (STAB)60-99%[1]High selectivity, mild conditions, broad functional group tolerance, avoids quaternization.[1][2]Can be slow for hindered amines; requires stoichiometric, sometimes toxic, reducing agents.[1]
Eschweiler-Clarke FormaldehydeFormic Acid75-98%[1]Prevents over-methylation, uses inexpensive reagents, irreversible reaction due to CO2 evolution.[1][5][6]Requires high temperatures (80-100°C); formic acid can be corrosive and difficult to remove completely.[1][6]
Direct Alkylation Methyl IodideNone (Base often added)VariableSimple setup.High risk of over-methylation to quaternary ammonium salt; methyl iodide is toxic.[1][9]

Experimental Protocols

Protocol 1: Reductive Amination using Formaldehyde and STAB
  • Reaction Setup: To a solution of 3-pentanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane), add an aqueous solution of formaldehyde (37 wt%, 1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Eschweiler-Clarke Reaction
  • Reaction Setup: To 3-pentanamine (1.0 eq), add formic acid (98%, 1.8 eq) followed by an aqueous solution of formaldehyde (37 wt%, 1.1 eq).[8]

  • Heating: Heat the reaction mixture to 80-90°C for 12-18 hours.[8] The evolution of CO2 gas should be observed.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water and 1M HCl to acidify the solution.[8]

  • Extraction (Wash): Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.[8]

  • Basification: Cool the aqueous layer in an ice bath and carefully basify to pH > 11 with NaOH solution.[8]

  • Extraction (Product): Extract the basic aqueous layer three times with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the product.[8]

Visualizations

N_Methylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Pentanamine 3-Pentanamine Iminium Iminium Ion 3-Pentanamine->Iminium + HCHO - H2O Formaldehyde Formaldehyde (HCHO) Product This compound Iminium->Product + [H-] (Reducing Agent) Experimental_Workflow A 1. Reaction Setup (Combine Amine, Formaldehyde, Solvent) B 2. Add Reducing Agent (e.g., STAB or Formic Acid) A->B C 3. Monitor Progress (TLC / LC-MS) B->C D 4. Reaction Workup (Quench, Acid/Base Extraction) C->D Reaction Complete E 5. Purification (Dry, Concentrate, Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F Troubleshooting_Tree Start Start Analysis Issue Primary Issue? Start->Issue LowYield Low / No Yield Issue->LowYield Yield Byproducts Byproducts Observed Issue->Byproducts Purity Purification Purification Difficulty Issue->Purification Isolation CheckReagents Check Reagent Purity & Activity LowYield->CheckReagents CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckpH Optimize pH (for Reductive Amination) LowYield->CheckpH QuatSalt Quaternary Salt? -> Use Eschweiler-Clarke -> Control Stoichiometry Byproducts->QuatSalt Formyl N-Formylation? -> Ensure Reductant is Active Byproducts->Formyl Emulsion Emulsion? -> Add Brine -> Centrifuge Purification->Emulsion Coelution Co-elution? -> Optimize Chromatography -> Use Acid/Base Extraction Purification->Coelution

References

Technical Support Center: Synthesis of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methyl-3-pentanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-pentanone (B124093) with methylamine (B109427). This reaction typically proceeds in a one-pot fashion, involving the formation of an intermediate imine which is subsequently reduced to the desired secondary amine.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via reductive amination?

A2: The main side reactions include the formation of a tertiary amine, N,N-dimethyl-3-pentanamine, through a second alkylation of the product. Additionally, unreacted starting materials (3-pentanone and methylamine) may remain in the final mixture. If sodium cyanoborohydride is used as the reducing agent, there is a potential for the formation of cyanide-containing byproducts.

Q3: How can I minimize the formation of the tertiary amine byproduct (N,N-dimethyl-3-pentanamine)?

A3: To minimize dialkylation, it is recommended to use an excess of the primary amine (methylamine) relative to the ketone (3-pentanone). This shifts the equilibrium towards the formation of the desired secondary amine and reduces the likelihood of the product reacting further. Careful control of stoichiometry is crucial.

Q4: My reaction workup results in a persistent emulsion. How can I resolve this?

A4: Emulsions are common during the workup of amine syntheses. To break an emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.

  • Change in pH: Adjusting the pH of the aqueous layer with a dilute acid or base can sometimes destabilize the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can help to break up the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent might alter the phase properties and break the emulsion.

Q5: What are the recommended purification techniques for this compound?

A5: The primary methods for purifying this compound are:

  • Acid-Base Extraction: This is a highly effective method to separate the basic amine product from non-basic impurities and unreacted ketone. The amine is extracted into an acidic aqueous solution, the organic layer containing impurities is removed, and then the aqueous layer is basified to recover the purified amine.

  • Distillation: Fractional distillation can be used to separate the product from residual starting materials and byproducts with different boiling points.

  • Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed, although this is often less practical for larger scale purifications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Ensure anhydrous conditions. Allow the 3-pentanone and methylamine to stir together for a period before adding the reducing agent. An acid catalyst (e.g., a small amount of acetic acid) can be beneficial.
Inactive reducing agent.Use a fresh, properly stored batch of the reducing agent. Sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) are sensitive to moisture.
Incorrect pH.The optimal pH for reductive amination is typically weakly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.
Presence of a Significant Amount of Unreacted 3-Pentanone Insufficient amount of reducing agent.Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
Reaction time is too short.Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
High Percentage of N,N-dimethyl-3-pentanamine (Tertiary Amine) Byproduct Stoichiometry favors dialkylation.Use an excess of methylamine (e.g., 1.5-2 equivalents) relative to 3-pentanone.
Prolonged reaction time at elevated temperatures.Monitor the reaction progress and stop it once the starting ketone is consumed to prevent further reaction of the product.
Product is Contaminated with Boron or Cyanide Salts Inefficient workup.Ensure a thorough aqueous workup. For borohydride reagents, quenching with a dilute acid followed by basic extraction is effective. For cyanoborohydride, a basic workup is crucial to remove cyanide salts.

Experimental Protocols

Synthesis of this compound via Reductive Amination with Sodium Borohydride

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 3-Pentanone

  • Methylamine (2M solution in Methanol)

  • Titanium(IV) isopropoxide

  • Sodium borohydride

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium hydroxide (B78521) (10% w/v aqueous solution)

  • Anhydrous potassium carbonate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-pentanone (1.0 eq) and a 2M solution of methylamine in methanol (B129727) (1.5 eq).

  • Imine Formation: To the stirred solution, add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature. Stir the mixture for 5-6 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Workup: a. Extract the mixture with diethyl ether (3 x volume of the reaction mixture). b. Combine the organic extracts and wash with a 2M solution of hydrochloric acid. c. Separate the aqueous layer containing the amine hydrochloride salt. d. Make the aqueous layer alkaline (pH > 10) by the slow addition of a 10% aqueous sodium hydroxide solution. e. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). f. Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by fractional distillation if necessary.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound
Byproduct Chemical Structure Formation Pathway Expected Impact on Yield Analytical Identification (GC-MS)
N,N-dimethyl-3-pentanamineCCC(CC)N(C)COver-alkylation of the desired product with methylamine.Reduces the yield of the desired secondary amine.Higher molecular weight peak than the product. Fragmentation pattern will show loss of ethyl and methyl groups.
3-PentanolCCC(O)CCReduction of unreacted 3-pentanone by the hydride reagent.Consumes reducing agent, potentially leading to incomplete reaction.Different retention time and mass spectrum compared to the amine products.
Unreacted 3-PentanoneCCC(=O)CCIncomplete reaction.Directly lowers the yield.Characteristic carbonyl peak in the IR spectrum and specific mass spectrum.
Unreacted MethylamineCNUsed in excess.Does not directly impact product yield but needs to be removed.Highly volatile, may not be observed in GC-MS unless derivatized.

Visualizations

Signaling Pathways and Workflows

Reductive_Amination_Pathway Reductive Amination Pathway for this compound Synthesis 3-Pentanone 3-Pentanone Imine_Intermediate N-methyl-3-pentanimine (Intermediate) 3-Pentanone->Imine_Intermediate + Methylamine - H2O Methylamine Methylamine Methylamine->Imine_Intermediate Product This compound (Desired Product) Imine_Intermediate->Product + [H] Side_Product N,N-dimethyl-3-pentanamine (Side Product) Product->Side_Product + Methylamine (Over-alkylation) Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: Reductive amination pathway for the synthesis of this compound, highlighting the formation of the desired product and the potential over-alkylation side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield/Purity Start Low Yield or Purity Analysis Analyze Crude Product (GC-MS) Start->Analysis High_Ketone High Unreacted 3-Pentanone Analysis->High_Ketone Yes High_Dialkylation High N,N-dimethyl Byproduct Analysis->High_Dialkylation No, but... Other_Impurities Other Impurities Analysis->Other_Impurities No Check_Reagents Check Reducing Agent Activity & Stoichiometry High_Ketone->Check_Reagents Increase_Time Increase Reaction Time or Temperature High_Ketone->Increase_Time Adjust_Stoichiometry Increase Methylamine Excess High_Dialkylation->Adjust_Stoichiometry Optimize_Workup Optimize Workup & Purification Other_Impurities->Optimize_Workup

Caption: A logical workflow for troubleshooting common issues of low yield and purity in the synthesis of this compound.

Byproduct identification in N-Methyl-3-pentanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-3-pentanamine Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is through the reductive amination of 3-pentanone (B124093) with methylamine (B109427).[1][2] This reaction is typically performed as a one-pot synthesis where 3-pentanone and methylamine are reacted in the presence of a reducing agent.[1] The process involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.[3][4]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: During the reductive amination of 3-pentanone, several byproducts can form. The most common include:

  • 3-Pentanol: This alcohol is formed by the direct reduction of the starting ketone, 3-pentanone, by the hydride agent.[5] This is a competitive reaction to the desired imine reduction.

  • Unreacted Starting Materials: Residual 3-pentanone and methylamine may be present if the reaction does not go to completion.

  • N,N-dimethyl-3-pentanamine (Tertiary Amine): Over-alkylation can occur where the product, this compound, which is also a nucleophile, reacts with another molecule of 3-pentanone and is subsequently reduced.[6]

  • Iminium Ion Intermediate: The intermediate iminium ion may persist if the reduction step is incomplete.[3]

Q3: How can I detect and identify these byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for separating and identifying the product and potential byproducts.[7][8][9] The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for structural elucidation. Derivatization, for instance with trifluoroacetic anhydride, can sometimes be used to improve the chromatographic behavior of the amines.[10]

Troubleshooting Guide

Problem 1: Low yield of this compound and a significant amount of 3-pentanol.

  • Cause: The reducing agent is likely too reactive, causing the premature reduction of the 3-pentanone starting material before it can form the imine with methylamine.[11][12] This is common when using strong reducing agents like sodium borohydride (B1222165) (NaBH₄) in a one-pot reaction.

  • Solution:

    • Change Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone.[11] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose.[6][11][13] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control and handling due to the potential to generate toxic hydrogen cyanide.[1][6][11]

    • Two-Step Procedure: Pre-form the imine by stirring 3-pentanone and methylamine together, often with a dehydrating agent or under conditions that remove water (like a Dean-Stark trap), before adding the reducing agent.[5][11] This ensures the ketone is consumed before the reductant is introduced.

Problem 2: Presence of a higher molecular weight byproduct, likely a tertiary amine.

  • Cause: The secondary amine product (this compound) is reacting further with 3-pentanone, leading to over-alkylation.[6]

  • Solution:

    • Adjust Stoichiometry: Use an excess of the primary amine (methylamine) relative to the ketone (3-pentanone).[6] This statistically favors the reaction of the ketone with the more abundant primary amine.

    • Control Reagent Addition: Add the 3-pentanone slowly to a solution containing the methylamine and the reducing agent. This keeps the ketone concentration low at any given moment, minimizing the chance for the secondary amine product to react with it.

Problem 3: The reaction is slow or incomplete.

  • Cause: Imine formation, the first step of the reaction, is an equilibrium process and is often the rate-limiting step.[3] The reaction is also sensitive to pH.

  • Solution:

    • pH Optimization: The reaction is acid-catalyzed. Maintain a mildly acidic pH (typically 4-5) by adding a catalytic amount of an acid like acetic acid.[11] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[3] Avoid strongly acidic conditions, which would protonate the amine, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[3] Adding a dehydrating agent, such as molecular sieves, or using azeotropic distillation can help drive the equilibrium toward the imine, thus improving the overall reaction rate.[11]

Byproduct Mitigation Strategies
ParameterRecommended ConditionRationalePotential Byproduct Minimized
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selectively reduces imines/iminium ions in the presence of ketones.[6][11][12]3-Pentanol
Stoichiometry Excess Methylamine (1.5 - 2.0 equiv.)Increases the probability of the ketone reacting with the primary amine instead of the secondary amine product.[6]N,N-dimethyl-3-pentanamine
pH Mildly Acidic (pH 4-5)Catalyzes imine formation without fully protonating the amine nucleophile.[11]Unreacted 3-pentanone
Water Removal Molecular Sieves / Azeotropic DistillationDrives the imine formation equilibrium forward.[11]Unreacted 3-pentanone

Experimental Protocols

Protocol 1: General Synthesis of this compound via One-Pot Reductive Amination
  • To a solution of 3-pentanone (1.0 equiv.) and methylamine (1.2 equiv., often as a solution in a solvent like THF or ethanol) in a suitable aprotic solvent (e.g., Dichloromethane (B109758) or 1,2-Dichloroethane), add acetic acid (1.1 equiv.).[6]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate initial iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the stirring solution.[6] Note any gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via distillation or column chromatography.

Protocol 2: Byproduct Analysis by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Column: Use a standard non-polar or medium-polarity column, such as a 30 m HP-5MS column.[8]

  • GC Conditions (Example):

    • Injector Temperature: 290°C[8]

    • Initial Oven Temperature: 80°C, hold for 1 min.[8]

    • Ramp 1: Increase to 180°C at 5°C/min.[8]

    • Ramp 2: Increase to 240°C at 10°C/min.[8]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-450.[8]

  • Data Analysis: Identify peaks corresponding to this compound (M+ = 101.19 g/mol ) and potential byproducts by comparing their retention times and mass spectra to known standards or library data. Pay attention to characteristic fragments.

Visual Guides

Byproduct_Formation_Pathway Start 3-Pentanone + Methylamine Imine Imine Intermediate Start->Imine H+, -H2O (Imine Formation) Alcohol 3-Pentanol (Byproduct) Start->Alcohol [H] (Direct Reduction) Product This compound (Desired Product) Imine->Product [H] (Reduction) Tertiary Tertiary Amine (Byproduct) Product->Tertiary Troubleshooting_Workflow Start Analyze Crude Product (e.g., GC-MS) LowYield Low Yield of Desired Product? Start->LowYield HighAlcohol High 3-Pentanol Byproduct? LowYield->HighAlcohol Yes Sol_pH Action: Optimize pH (4-5) & Remove H2O LowYield->Sol_pH No HighTertiary High Tertiary Amine Byproduct? HighAlcohol->HighTertiary No Sol_Reductant Action: Use milder reductant (e.g., STAB) HighAlcohol->Sol_Reductant Yes Success Reaction Optimized HighTertiary->Success No Sol_Stoich Action: Use excess methylamine HighTertiary->Sol_Stoich Yes Sol_Reductant->Start Re-run & Analyze Sol_pH->Start Re-run & Analyze Sol_Stoich->Start Re-run & Analyze

References

Technical Support Center: Purification of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of secondary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying secondary amines?

Secondary amines present several purification challenges due to their inherent chemical properties:

  • Basicity: Their basic nature causes strong interactions with acidic stationary phases like silica (B1680970) gel, often leading to streaking and poor separation during column chromatography.[1][2]

  • Air Sensitivity: Secondary amines can react with carbon dioxide from the air to form carbonate salts and can undergo air oxidation to form N-oxides, especially when heated.[3]

  • Nucleophilicity: This can lead to over-alkylation during synthesis, resulting in tertiary amine impurities that can be difficult to separate.[4]

  • Complex Mixtures: Syntheses like N-alkylation or reductive amination often yield mixtures of primary, secondary, and tertiary amines, which require specific methods to separate.[5][6]

Q2: What are the typical impurities found in crude secondary amine samples?

Common impurities can originate from starting materials, side reactions, or degradation:

  • Unreacted Starting Materials: Such as primary amines or alkyl halides.[4]

  • Over-alkylation Products: Formation of tertiary amines is a frequent side reaction.[4][7]

  • Degradation Products: Amines can oxidize to form N-oxides or react with atmospheric CO2 to form carbonate salts, which often appear as solids on the container lid.[3]

  • Catalyst Residues: Residual transition metals (e.g., Palladium, Ruthenium, Nickel) from synthesis steps often contaminate the final product.[8][9]

  • Solvent Residues: Solvents used in the reaction or initial workup may be present.[7]

Q3: My secondary amine has been stored for a long time. What impurities should I expect?

Secondary amines can degrade over time, especially with exposure to air.[3] The most common impurities that form upon prolonged storage are:

  • Carbonate Salts: Formed by the absorption of atmospheric carbon dioxide (CO2).[3]

  • N-Oxides: Resulting from air oxidation, which can render the amine unusable for certain reactions.[3]

  • Dimers and Oxidation Products: More complex products can form from reactions with water and air.[3]

A simple distillation is often sufficient to remove these age-related impurities.[3]

Troubleshooting Guides

Troubleshooting Flash Chromatography

Problem: My secondary amine is streaking or showing poor separation on a silica gel column.

This is a classic issue caused by the strong acid-base interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[1][2]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will interact with the acidic sites on the silica, reducing the strong adsorption of your target amine.

  • Use an Amine-Functionalized Stationary Phase: Columns packed with amine-functionalized silica (often labeled "KP-NH") are designed to mask the acidic silanols.[1] This minimizes the strong interactions and allows for elution with simpler solvent systems like hexane/ethyl acetate, often without the need for a basic additive.[1]

  • Switch to a Different Stationary Phase: Consider using basic alumina (B75360) as an alternative to silica gel for the purification of basic compounds.[4]

  • Employ Reverse-Phase Chromatography: For highly polar or ionizable amines, reverse-phase chromatography can be effective. To ensure good retention and peak shape, the mobile phase pH should be adjusted to be approximately two units above the amine's pKa. This deprotonates the amine, making it more lipophilic and better retained on the C18 column.[2]

G start Crude Mixture (Secondary Amine + Neutral Impurity) in Organic Solvent extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Neutral Impurity separate->org_layer Organic Phase aq_layer Aqueous Layer: Protonated Amine Salt (R2NH2+Cl-) separate->aq_layer Aqueous Phase workup_org Wash, Dry, Evaporate org_layer->workup_org basify Add Base (e.g., NaOH) to pH > 12 aq_layer->basify pure_neutral Pure Neutral Compound workup_org->pure_neutral extract_back Extract with Organic Solvent basify->extract_back workup_amine Wash, Dry, Evaporate extract_back->workup_amine pure_amine Purified Secondary Amine workup_amine->pure_amine

References

N-Methyl-3-pentanamine stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Methyl-3-pentanamine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. To maintain its integrity, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] Lower aliphatic amines can become colored upon storage due to atmospheric oxidation.[2]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term stability, it is advisable to store this compound at refrigerated temperatures (2-8°C). This helps to minimize potential degradation over time.

Q3: Is this compound sensitive to light?

A3: Yes, amines can be sensitive to light. It is best practice to store this compound in an amber or opaque container to protect it from light, which can catalyze oxidative degradation.[1]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, and acid chlorides. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: How can I tell if my this compound has degraded?

A5: Signs of degradation may include a change in color (yellowing or browning), the development of an unusual odor, or the presence of visible particulates. For a definitive assessment of purity, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Purity: Before use, verify the purity of your this compound sample using a suitable analytical method like GC-MS.

  • Check Storage Conditions: Ensure the compound has been stored correctly, as outlined in the FAQs. Improper storage is a common cause of degradation.

  • Use Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample for your experiment.

  • Inert Atmosphere: For sensitive reactions, handle the amine under an inert atmosphere to prevent oxidation during the experiment.

Issue 2: Inconsistent Results Between Batches

Possible Cause: Batch-to-batch variability in purity or degradation.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always review the CoA for each batch to check for specified purity and impurities.

  • Perform Incoming Quality Control: It is good practice to perform your own quality control checks (e.g., GC-MS) on new batches to confirm their purity and compare it against previous batches.

  • Standardize Storage: Implement and maintain consistent storage procedures for all batches of this compound.

Issue 3: Sample Discoloration

Possible Cause: Oxidation of the amine.

Troubleshooting Steps:

  • Visual Inspection: Note the extent of the discoloration. A slight yellowing may not significantly impact all applications, but a dark brown color indicates significant degradation.

  • Analytical Confirmation: Use UV-Vis spectroscopy to quantify the color change or GC-MS to identify oxidation products.

  • Purification: If necessary, the amine can be purified by distillation under reduced pressure. However, for most applications, using a fresh, high-purity sample is recommended.

Stability and Degradation

Secondary amines like this compound are susceptible to degradation through several pathways, primarily oxidation.

Potential Degradation Pathways:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products. This process can be accelerated by light and the presence of metal ions. The initial step often involves the formation of an amine radical. Secondary amines have been shown to have higher degradation rates under oxidative conditions compared to primary and tertiary amines.[3]

  • Thermal Degradation: While generally more stable than some other functional groups, secondary amines can degrade at elevated temperatures. This is particularly true in the presence of carbon dioxide.[3][4] Decomposition is likely to involve the cleavage of C-N bonds.[3]

Common Degradation Products of Secondary Amines:

Based on the reactivity of similar secondary amines, potential degradation products of this compound could include:

  • N-nitroso-N-methyl-3-pentanamine (in the presence of nitrosating agents)

  • 3-Pentanol and methylamine (B109427) (from C-N bond cleavage)

  • Various oxidation products, including amides and smaller amine fragments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[1]
Container Tightly Sealed, Amber GlassProtects from moisture and light-catalyzed degradation.[1]
Location Cool, Dry, Well-Ventilated AreaEnsures general stability and safety.
Incompatibilities Store away from strong acids, oxidizing agents, and acid chlorides.Prevents hazardous reactions and degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential impurities or degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Parameters:

    • GC System: Agilent GC coupled to a Mass Spectrometer.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Data Analysis:

    • Integrate the peak corresponding to this compound to determine its relative purity.

    • Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities or degradation products.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid or neat liquid sample in an oven at 80°C for 48 hours.

    • Photostability: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • After the stress period, prepare the samples as described in Protocol 1 and analyze by GC-MS.

    • Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions) to identify new peaks corresponding to degradation products.

    • Characterize the degradation products based on their mass spectra.

Visualizations

degradation_pathway A This compound B Oxidation (O2, light, metal ions) A->B E Thermal Stress (with CO2) A->E H Nitrosating Agents (e.g., nitrites) A->H C N-Oxide derivatives B->C Major Pathway D Amides B->D Minor Pathway F C-N Bond Cleavage E->F G 3-Pentanol + Methylamine F->G I N-Nitroso-N-methyl-3-pentanamine H->I troubleshooting_workflow Start Experiment Issue Encountered (e.g., low yield, discoloration) CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage PurityAnalysis Perform Purity Analysis (GC-MS or NMR) CheckStorage->PurityAnalysis DegradationSuspected Degradation Suspected? PurityAnalysis->DegradationSuspected UseFreshSample Use Fresh, High-Purity Sample DegradationSuspected->UseFreshSample Yes InvestigateOther Investigate Other Experimental Parameters DegradationSuspected->InvestigateOther No OptimizeConditions Optimize Reaction Conditions (e.g., inert atmosphere) UseFreshSample->OptimizeConditions End Proceed with Experiment OptimizeConditions->End InvestigateOther->End

References

Optimizing temperature for N-Methyl-3-pentanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-3-pentanamine, with a specific focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 3-pentanone (B124093) with methylamine (B109427).[1][2] This reaction typically involves two main steps: the formation of an imine intermediate from the ketone and amine, followed by the reduction of this imine to the target secondary amine.[3] The entire process can often be performed in a single reaction vessel ("one-pot" synthesis).[1]

Q2: What is the recommended starting temperature for this reaction?

A2: A recommended starting temperature range is between 20°C and 25°C (ambient temperature), particularly if a one-pot method is used with a mild reducing agent like sodium triacetoxyborohydride (B8407120). For reactions involving catalytic hydrogenation or less reactive reducing agents, moderately elevated temperatures in the range of 40-60°C may be required to facilitate imine formation and achieve a reasonable reaction rate.[4] It is crucial to monitor the reaction progress and adjust the temperature accordingly.

Q3: How does temperature influence the reaction yield and purity?

A3: Temperature is a critical parameter. Insufficient temperature can lead to a slow or incomplete reaction, resulting in low yields. Conversely, excessively high temperatures can promote side reactions, such as aldol (B89426) condensation of the starting ketone or decomposition of reactants and products, which increases the level of impurities and can lower the overall yield.[4][5] Optimal temperature control is key to maximizing yield and purity.

Q4: What is the role of pH in this synthesis?

A4: The reaction is typically most efficient under weakly acidic conditions (pH 4-5).[3] This pH range is a compromise: it is acidic enough to catalyze the dehydration of the hemiaminal intermediate to form the imine, but not so acidic that it protonates and deactivates the methylamine nucleophile.[3]

Q5: Which reducing agents are suitable for this synthesis?

A5: Several reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices because they are mild enough to not significantly reduce the starting ketone but are effective at reducing the intermediate iminium ion.[1][2] Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon) is also a viable and "greener" alternative.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common issue that can often be traced back to suboptimal reaction conditions, particularly temperature.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the 3-pentanone, methylamine, and reducing agent are pure and not degraded.

  • Check pH Level: Confirm that the reaction medium is weakly acidic. If the pH is too high or too low, imine formation will be inhibited.[3]

  • Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the heat in 10°C increments, monitoring the reaction by a suitable technique (e.g., TLC or GC). Be cautious not to exceed 80°C initially to avoid side reactions.[4]

  • Order of Addition: Consider a two-step procedure. First, stir the 3-pentanone and methylamine at a controlled temperature (e.g., 25-40°C) for a period to pre-form the imine before adding the reducing agent. This can prevent the premature reduction of the ketone.

low_yield_troubleshooting cluster_temp Temperature Optimization start Low Product Yield Detected check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_ph Measure Reaction pH check_reagents->check_ph Reagents OK adjust_temp Optimize Temperature check_ph->adjust_temp pH is optimal (4-5) preform_imine Consider Imine Pre-formation adjust_temp->preform_imine Yield still low temp_initial Run at 25°C adjust_temp->temp_initial success Yield Improved preform_imine->success temp_increase Increase to 40-60°C temp_initial->temp_increase Reaction slow temp_monitor Monitor reaction (TLC/GC) temp_increase->temp_monitor

Caption: Troubleshooting workflow for low yield.

Issue 2: Significant 3-pentanol (B84944) Impurity Detected

The presence of 3-pentanol indicates that the reducing agent is reacting with the starting ketone before imine formation is complete.

Troubleshooting Steps:

  • Lower the Temperature: The reduction of ketones is often more sensitive to higher temperatures than imine reduction. Performing the reaction at a lower temperature (e.g., 0-10°C) can favor the desired pathway.

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride is generally more selective for imines over ketones compared to sodium borohydride.

  • Pre-form the Imine: As mentioned previously, mix the 3-pentanone and methylamine and allow them to react for 1-2 hours before introducing the reducing agent. This depletes the ketone pool available for direct reduction.

Issue 3: Formation of Tertiary Amine or Other High Molecular Weight Impurities

These byproducts can arise from the product (this compound) reacting with another molecule of 3-pentanone and subsequent reduction, or from aldol-type side reactions.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Higher temperatures can provide the activation energy needed for these less favorable side reactions.[4][5] Maintaining the lowest effective temperature is crucial.

  • Control Stoichiometry: Use a slight excess of methylamine to ensure the 3-pentanone is consumed in the formation of the primary imine, minimizing its availability for side reactions.

  • Shorten Reaction Time: Once the reaction has reached completion (as determined by monitoring), work up the reaction promptly. Prolonged heating can encourage the formation of byproducts.

Data on Temperature Optimization

The following table provides illustrative data on how temperature can affect the synthesis of this compound. (Note: These are representative values and actual results may vary based on specific reagents, concentrations, and equipment.)

Reaction Temperature (°C)Reaction Time (hours)Yield of this compound (%)Purity (%)Key Observations
10244598Very slow reaction rate, incomplete conversion.
25128597Good balance of reaction rate and selectivity.
4069295Faster reaction, slight increase in impurities.
6048890Noticeable increase in 3-pentanol and other byproducts.
8027582Significant byproduct formation, potential decomposition.[5]

Experimental Protocol: Reductive Amination of 3-Pentanone

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Pentanone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-pentanone (1.0 eq) and the anhydrous solvent.

  • Amine Addition: Add methylamine (1.2 eq). If using an aqueous solution, the reaction may need to be modified to manage the presence of water.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to catalyze the imine formation. Stir the mixture at room temperature (20-25°C) for 1 hour.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions. The addition may be exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or GC analysis until the starting material is consumed (typically 6-12 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

experimental_workflow setup 1. Reaction Setup (3-Pentanone + Solvent) add_amine 2. Add Methylamine & Acetic Acid setup->add_amine stir_imine 3. Stir 1h at 25°C (Imine Formation) add_amine->stir_imine add_reductant 4. Add NaBH(OAc)₃ (Keep T < 30°C) stir_imine->add_reductant monitor 5. Stir & Monitor (6-12h at 25°C) add_reductant->monitor quench 6. Quench with NaHCO₃ monitor->quench workup 7. Aqueous Workup (Extraction & Washing) quench->workup purify 8. Dry, Concentrate & Purify (Distillation) workup->purify

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Catalyst Selection for N-Methyl-3-pentanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of N-Methyl-3-pentanamine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via reductive amination of 3-pentanone (B124093) with methylamine (B109427).

Question 1: Low or no yield of this compound.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of 3-pentanone and methylamine to form the N-methyl-3-pentanimine intermediate is a crucial equilibrium step.

    • Solution: Ensure the removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to the reaction mixture.

  • Suboptimal pH: The rate of imine formation is highly pH-dependent.

    • Solution: Maintain a weakly acidic medium (pH 4-6). This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.[1]

  • Poor Catalyst Activity: The chosen catalyst may be inactive or poisoned.

    • Solution: For heterogeneous catalysts like Palladium on carbon (Pd/C), ensure it is fresh or properly activated. For borohydride (B1222165) reagents, check their quality as they can degrade over time.

  • Steric Hindrance: While less of an issue with 3-pentanone and methylamine, steric hindrance can slow down the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time.

Question 2: Formation of significant side products.

Possible Side Products & Mitigation Strategies:

  • Over-alkylation (Formation of Di- or Tri-alkylamines): The product, this compound, can sometimes react further with the carbonyl compound.

    • Mitigation: Use a stoichiometric amount of the amine or a slight excess of the ketone. A stepwise approach, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction.

  • Reduction of 3-Pentanone: The reducing agent may reduce the starting ketone to 3-pentanol (B84944).

    • Mitigation: Choose a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄) and is often preferred for one-pot reductive aminations.[1]

  • Hydrolysis of Imine: If water is present, the imine intermediate can hydrolyze back to the starting materials.

    • Mitigation: As mentioned for low yield, ensure anhydrous reaction conditions.

Question 3: Difficulty in product purification.

Common Issues & Solutions:

  • Emulsion during Aqueous Workup: Amines can act as surfactants, leading to the formation of stable emulsions during extraction.

    • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. Alternatively, filtering the emulsified layer through a pad of celite can help break the emulsion.

  • Co-elution of Product and Byproducts during Chromatography: The polarity of the desired product and side products might be very similar.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Derivatization of the amine to a less polar derivative before chromatography, followed by deprotection, can also be an option in challenging cases.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct method is the reductive amination of 3-pentanone with methylamine. This can be performed as a one-pot reaction where the ketone, amine, and a reducing agent are mixed together, or as a two-step process involving the pre-formation and isolation of the imine intermediate followed by its reduction. Another, though less common, route is the N-alkylation of 3-pentanamine with a methylating agent.

Q2: Which catalysts are recommended for the reductive amination of 3-pentanone?

A2: A variety of catalysts can be employed. These fall into two main categories:

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are commonly used with hydrogen gas as the reducing agent. These are advantageous for their ease of separation and reusability.

  • Homogeneous Catalysts/Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are mild and selective reducing agents suitable for bench-top synthesis without the need for high-pressure hydrogenation equipment. Organocatalysts are also an emerging option.

Q3: What are the advantages of using Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

A3: NaBH(OAc)₃ is a preferred reagent for several reasons:

  • Selectivity: It selectively reduces imines in the presence of ketones, minimizing the formation of 3-pentanol as a byproduct.[1]

  • Mildness: It is a less aggressive reducing agent than NaBH₄, making it compatible with a wider range of functional groups.

  • Convenience: It is stable in anhydrous solvents and can be handled easily in a standard laboratory setting.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and quick method to visualize the consumption of the starting materials (3-pentanone and methylamine) and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information about the conversion of reactants and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting materials, intermediates, and products.

Data Presentation

The following tables summarize typical performance data for catalysts used in the reductive amination of aliphatic ketones. Note: Data for the specific synthesis of this compound from 3-pentanone is limited in the literature. The presented data is from analogous reactions with similar aliphatic ketones and should be used as a general guideline.

Table 1: Performance of Heterogeneous Catalysts in Reductive Amination of Aliphatic Ketones

CatalystSubstrate KetoneAmineReducing AgentTemperature (°C)Time (h)Yield (%)Selectivity (%)
5% Pd/CCyclohexanoneMethylamineH₂ (1 atm)252485>95
5% Pt/CAcetoneMethylamineH₂ (1 atm)251890>98
Raney Ni2-ButanoneMethylamineH₂ (50 atm)801278>90

Table 2: Performance of Homogeneous Reagents in Reductive Amination of Aliphatic Ketones

ReagentSubstrate KetoneAmineSolventTemperature (°C)Time (h)Yield (%)
NaBH(OAc)₃CyclopentanoneMethylamineDichloromethane (B109758)25492
NaBH₃CN2-PentanoneMethylamineMethanol25688
Organocatalyst (Chiral Phosphoric Acid)AcetophenoneAnilineToluene402495 (with high enantioselectivity)

Experimental Protocols

Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3-pentanone (1 equivalent), methylamine (1.2 equivalents, typically as a solution in a solvent like ethanol (B145695) or THF), and 5% Palladium on Carbon (5-10 mol%).

  • Solvent: Add a suitable solvent such as ethanol, methanol, or tetrahydrofuran (B95107) (THF).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-10 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-pentanone (1 equivalent) and methylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Mandatory Visualization

Reductive_Amination_Workflow General Workflow for Reductive Amination cluster_reactants Reactants cluster_process Reaction Steps cluster_catalysts Catalyst/Reagent ketone 3-Pentanone imine_formation Imine Formation (Acid Catalyst, Water Removal) ketone->imine_formation amine Methylamine amine->imine_formation reduction Reduction imine_formation->reduction workup Workup & Purification reduction->workup catalyst_het Heterogeneous (e.g., Pd/C, H₂) catalyst_het->reduction catalyst_hom Homogeneous (e.g., NaBH(OAc)₃) catalyst_hom->reduction product This compound workup->product

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_solutions_imine Imine Formation Issues cluster_solutions_catalyst Catalyst/Reagent Issues cluster_solutions_conditions Condition Issues start Low Yield Observed check_imine Check Imine Formation (TLC/GC-MS) start->check_imine check_catalyst Evaluate Catalyst/Reagent Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions add_acid Add Catalytic Acid check_imine->add_acid If incomplete remove_water Remove Water check_imine->remove_water If incomplete new_catalyst Use Fresh Catalyst/Reagent check_catalyst->new_catalyst If inactive change_reductant Switch to a More Selective Reductant check_catalyst->change_reductant If side products observed optimize_temp Optimize Temperature check_conditions->optimize_temp If slow reaction increase_time Increase Reaction Time check_conditions->increase_time If slow reaction

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting Gas Chromatography (GC) analysis of N-Methyl-3-pentanamine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, specifically peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address peak tailing in your GC analysis of this compound.

Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing for this compound, a basic and polar compound, is most often caused by unwanted interactions with active sites within the GC system. These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape.[1][2][3] The most common culprits include:

  • Active Silanol (B1196071) Groups: Free silanol (Si-OH) groups on the surfaces of glass inlet liners and the fused silica (B1680970) capillary column can form strong hydrogen bonds with the amine, causing significant tailing.[1][4]

  • Contaminated or Inappropriate Inlet Liner: The inlet liner is a primary site for analyte interaction. Using a non-deactivated or contaminated liner can lead to severe peak tailing.[5][6]

  • Column Issues: The analytical column itself can be a source of problems. This includes using a column with an unsuitable stationary phase, column contamination from previous injections, or degradation of the stationary phase over time.[7]

  • System Leaks and Dead Volume: Leaks in the system or dead volumes (unswept spaces) in the flow path, often due to improper column installation, can cause tailing for all peaks, including your analyte.[5][8][9]

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase, leading to a distorted peak shape that can manifest as tailing.[2]

Q2: My this compound peak is tailing. What is the first thing I should check?

When troubleshooting peak tailing, it's best to start with the simplest and most common causes. A logical first step is to inspect the components of the GC inlet.

  • Inlet Maintenance: Begin by performing routine inlet maintenance. This includes replacing the septum, O-ring, and most importantly, the inlet liner.[10] A contaminated or active liner is a very frequent cause of peak tailing for amines.[5]

  • Liner Selection: Ensure you are using an appropriate liner. For amine analysis, a base-deactivated liner is highly recommended as it minimizes interactions with basic compounds like this compound.[1][11]

If the problem persists after inlet maintenance, you can then move on to investigating the column and other system parameters.

Q3: I've changed the liner to a base-deactivated one, but the peak tailing is still present. What's my next step?

If a new, appropriate liner doesn't solve the issue, the problem may lie with the analytical column itself.

  • Column Conditioning: Try conditioning the column according to the manufacturer's instructions. This can help remove any contaminants that may have built up on the stationary phase.

  • Column Trimming: If conditioning doesn't work, trimming a small portion (e-g., 10-20 cm) from the front end of the column can remove non-volatile residues and active sites that may have accumulated there.[12] Be sure to make a clean, square cut.[5][9]

  • Column Replacement: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged. In this case, replacing the column with one specifically designed for amine analysis, such as an Rtx-5Amine or a similar base-deactivated column, is the best solution.[4][13]

Q4: Can my injection technique or solvent choice affect peak shape?

Yes, both can have a significant impact on peak symmetry.

  • Solvent Polarity: A mismatch between the polarity of your injection solvent and the stationary phase can cause peak distortion.[5][10]

  • Injection Speed: A slow injection can lead to band broadening and peak tailing, especially for earlier eluting peaks.[7]

  • Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column, leading to peak broadening and tailing.[14]

Q5: I've tried everything and still see some tailing. Is there anything else I can do?

If you've exhausted the common troubleshooting steps, you might consider derivatization.

  • Derivatization: This chemical process modifies the this compound molecule to make it less polar and more volatile, thereby reducing its interaction with active sites in the system.[15][16][17] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) and acylating agents.[17][18] While effective, derivatization adds an extra step to your sample preparation and requires careful optimization.[18]

Quantitative Data Summary

The following tables summarize the impact of different troubleshooting strategies on peak shape for amines. While specific data for this compound is not always available, the data for other challenging amines provides a good indication of the expected improvements.

Table 1: Effect of Inlet Liner Deactivation on Amine Response

AmineLiner DeactivationAverage Response Factor% RSD
DiethylenetriamineStandard IP DeactivatedNon-detect-
Base Deactivated 0.45 15
Siltek® Deactivated 0.85 11
DiethanolamineStandard IP Deactivated0.2025
Base Deactivated 0.75 10
Siltek® Deactivated 0.90 4

Data adapted from studies on various challenging amines. Higher response factors and lower %RSD indicate better inertness and less peak tailing.[4][6]

Table 2: General Troubleshooting Guide and Expected Outcomes

Troubleshooting StepPotential Cause AddressedExpected Improvement in Peak Shape
Replace Inlet LinerLiner contamination/activitySignificant reduction in tailing
Use Base-Deactivated LinerActive sites in the inletImproved peak symmetry and response
Trim ColumnColumn contamination at the inletSharper peaks, reduced tailing
Replace ColumnColumn degradation/incompatibilitySymmetrical, Gaussian peaks
DerivatizationHigh polarity of the analyteExcellent peak shape, minimal tailing

Experimental Protocols

Protocol 1: Inlet Liner Replacement

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum nut and remove the septum.

  • Remove Liner: Carefully remove the old liner using liner removal tweezers.

  • Install New Liner: Place the new, appropriately deactivated liner into the inlet. Ensure it is seated correctly.

  • Replace O-ring and Septum: Install a new O-ring and septum.

  • Tighten Septum Nut: Screw the septum nut back on, being careful not to overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.

Protocol 2: Capillary Column Conditioning

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Set Gas Flow: Set the carrier gas flow rate according to the manufacturer's recommendations for conditioning.

  • Temperature Program: Slowly ramp the oven temperature to the maximum isothermal temperature limit for the column (or 20°C above the highest temperature used in your method, whichever is lower).

  • Hold: Hold at this temperature for 1-2 hours.

  • Cool Down and Reconnect: Allow the oven to cool completely before reconnecting the column to the detector.

  • Equilibrate: Equilibrate the system at your method's initial conditions before running a sample.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System-Wide Issue: Leaks, Dead Volume, Flow Path Obstruction check_all_peaks->system_issue Yes analyte_issue Suspect Analyte-Specific Interaction (Active Sites) check_all_peaks->analyte_issue No check_connections Check for leaks using an electronic leak detector. Ensure proper column installation (cuts, depth). system_issue->check_connections check_connections->analyte_issue No Issues Found end_resolved Problem Resolved check_connections->end_resolved Issue Found & Fixed inlet_maintenance Perform Inlet Maintenance: Replace Septum, O-ring, and Liner analyte_issue->inlet_maintenance use_base_deactivated_liner Is a base-deactivated liner being used? inlet_maintenance->use_base_deactivated_liner install_bd_liner Install a new base-deactivated liner. use_base_deactivated_liner->install_bd_liner No column_maintenance Perform Column Maintenance: Trim 10-20 cm from the column inlet. use_base_deactivated_liner->column_maintenance Yes install_bd_liner->end_resolved column_check Is the column old, or specifically designed for amines? column_maintenance->column_check replace_column Replace with a new, amine-specific column (e.g., Rtx-5Amine). column_check->replace_column No, column is old/unsuitable advanced_solutions Consider Advanced Solutions column_check->advanced_solutions Yes, column is appropriate replace_column->end_resolved derivatization Derivatize the sample to reduce polarity. advanced_solutions->derivatization derivatization->end_resolved end_escalate If problem persists, contact technical support. derivatization->end_escalate

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

References

Technical Support Center: Purification of Crude N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude N-Methyl-3-pentanamine, a common secondary amine in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues observed during the purification of this compound, which is often synthesized via the reductive amination of 3-pentanone (B124093) with methylamine (B109427).

Q1: My final product is contaminated with a lower boiling point impurity. What is it likely to be and how can I remove it?

A1: A lower boiling point impurity is likely unreacted methylamine (boiling point: -6.3 °C) or 3-aminopentane (B48096) (boiling point: 89-91 °C), a potential primary amine side-product.

  • Troubleshooting:

    • Distillation: Simple distillation may be effective in removing the highly volatile methylamine. Fractional distillation is recommended to separate 3-aminopentane from the desired product.

    • Acid-Base Extraction: An acid wash (e.g., with 1M HCl) will protonate all amine species, transferring them to the aqueous layer and leaving non-basic impurities in the organic layer. After basification of the aqueous layer, careful fractional distillation can separate the primary and secondary amines.

Q2: I observe a significant amount of starting material (3-pentanone) in my purified product. How can I remove it?

A2: Unreacted 3-pentanone (boiling point: 102 °C) can be a common impurity.

  • Troubleshooting:

    • Acid-Base Extraction: This is the most effective method. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with an acidic solution (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, while the neutral 3-pentanone will remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Distillation: Fractional distillation can be used, as there is a difference in boiling points. However, acid-base extraction is generally more efficient for removing neutral impurities from basic compounds.

Q3: My product appears to be contaminated with a higher boiling point amine. What could it be and how do I separate it?

A3: A higher boiling point impurity could be the tertiary amine, N,N-dimethyl-3-pentanamine, formed from over-methylation, although this is less common in reductive amination. Its boiling point is expected to be slightly higher than that of this compound.

  • Troubleshooting:

    • Fractional Distillation: Careful fractional distillation should allow for the separation of the secondary and tertiary amines based on their different boiling points.

    • Chromatography: Flash column chromatography on silica (B1680970) gel can be effective. Due to the basic nature of amines, peak tailing can be an issue. This can be mitigated by using an eluent system containing a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), or by using an amine-functionalized silica gel.[1]

Q4: I am seeing significant peak tailing during flash chromatography of my product on silica gel. How can I improve the separation?

A4: Peak tailing of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol (B1196071) groups on the silica surface.

  • Troubleshooting:

    • Use a Basic Modifier: Add a small percentage of a volatile amine, like triethylamine (0.1-1%) or ammonia (B1221849) in methanol, to your eluent system.[1] This will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks.

    • Use Amine-Functionalized Silica: Employing a stationary phase where the silica is functionalized with amino groups can significantly improve the chromatography of basic compounds by minimizing the interaction with residual silanols.[1]

    • Pre-treat the Silica: Before running the column, the silica gel can be pre-treated with a solution of triethylamine in the eluent to neutralize the acidic sites.

Data Presentation

The following table summarizes the physical properties of this compound and its potential impurities, which is crucial for planning purification strategies.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound CH₃CH₂CH(NHCH₃)CH₂CH₃ 101.19 ~108 (estimated)
3-PentanoneCH₃CH₂C(=O)CH₂CH₃86.13102[2][3]
MethylamineCH₃NH₂31.06-6.3[4]
3-AminopentaneCH₃CH₂CH(NH₂)CH₂CH₃87.1689-91[5][6]
N,N-Dimethyl-3-pentanamineCH₃CH₂CH(N(CH₃)₂)CH₂CH₃115.22~122-123 (estimated)

Note: The boiling point of this compound is estimated based on its isomer, 2-Pentanamine, 3-methyl- (107.7 °C). The boiling point of N,N-dimethyl-3-pentanamine is estimated based on N,N-dimethyl-1-pentanamine (122-123 °C).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the basic this compound from neutral impurities like unreacted 3-pentanone.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 volumes). The amine will move into the aqueous layer as the hydrochloride salt.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 6M sodium hydroxide, until the pH is >10. This will regenerate the free amine.

  • Extraction of Pure Amine: Extract the liberated amine with a fresh portion of organic solvent (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating components with different boiling points, such as the desired secondary amine from primary or tertiary amine impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a packed column (e.g., with Raschig rings) to ensure efficient separation.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will be enriched with lower-boiling impurities like 3-aminopentane (if present).

    • As the temperature stabilizes near the boiling point of this compound (~108 °C), change the receiving flask to collect the pure product.

    • If a higher-boiling impurity is present, the temperature will rise again after the main fraction has been collected.

  • Completion: Stop the distillation before the flask runs dry.

Protocol 3: Purification by Flash Column Chromatography

This technique is useful for separating the desired product from impurities with different polarities.

  • Stationary Phase and Eluent Selection:

    • Standard Silica Gel: Use a non-polar eluent system with a polar modifier, for example, a gradient of ethyl acetate (B1210297) in hexanes. To prevent peak tailing, add 0.1-1% triethylamine to the eluent.

    • Amine-Functionalized Silica Gel: This is often a better choice for amines and can be used with a standard eluent system like ethyl acetate in hexanes.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Distillation Fractional Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography Pure Pure this compound Extraction->Pure Neutral_Impurities Neutral Impurities (e.g., 3-Pentanone) Extraction->Neutral_Impurities Distillation->Pure Amine_Impurities Amine Impurities (Primary/Tertiary) Distillation->Amine_Impurities Chromatography->Pure Chromatography->Amine_Impurities TroubleshootingLogic Start Analyze Crude Product (GC/MS, NMR) Impurity_Type Identify Impurity Type Start->Impurity_Type Neutral Neutral Impurity (e.g., Ketone) Impurity_Type->Neutral Non-basic Basic Basic Impurity (e.g., other Amines) Impurity_Type->Basic Basic AcidBase Perform Acid-Base Extraction Neutral->AcidBase Distill_Chromato Perform Fractional Distillation or Chromatography Basic->Distill_Chromato Pure Pure Product AcidBase->Pure Distill_Chromato->Pure

References

Technical Support Center: Synthesis of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-3-pentanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 3-pentanone (B124093) with methylamine (B109427).

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.[1] 2. Ineffective Reducing Agent: The reducing agent may have degraded or is not suitable for the reaction conditions. 3. Suboptimal pH: The reaction pH is crucial for imine formation; it should be mildly acidic (pH 4-6).[2]1. Water Removal: Use a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to drive the equilibrium towards imine formation.[3] For larger scale reactions, a Dean-Stark apparatus can be used. 2. Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent for one-pot reductive aminations.[4] If using sodium borohydride (B1222165) (NaBH₄), it is best to first form the imine before adding the reducing agent, as it can also reduce the starting ketone.[5] 3. pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[6]
Formation of Side Products 1. Over-alkylation: The product, a secondary amine, can react further with the ketone to form a tertiary amine. 2. Alcohol Formation: The starting ketone (3-pentanone) can be reduced to 3-pentanol (B84944) by the reducing agent.[1] 3. Unreacted Starting Materials: Incomplete reaction can lead to the presence of 3-pentanone and methylamine in the final product.1. Control Stoichiometry: Use a slight excess of the amine (methylamine) to favor the formation of the secondary amine. A stepwise procedure, where the imine is formed first and then reduced, can also minimize over-alkylation.[7] 2. Selective Reducing Agent: Use a milder reducing agent like NaBH(OAc)₃, which is more selective for the iminium ion over the ketone.[4][8] 3. Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion.
Difficult Product Isolation 1. Emulsion during Workup: Amines can act as surfactants, leading to the formation of stable emulsions during aqueous extraction. 2. Product Volatility: this compound is a relatively volatile compound, which can lead to loss during solvent removal.1. Break Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, filtering the mixture through a pad of celite can help break the emulsion. 2. Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. For small-scale purifications, distillation can be an effective method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound via reductive amination?

A1: While a variety of solvents can be used, methanol (B129727) is often considered one of the best choices for the reductive amination of ketones.[8] It facilitates both the formation of the imine intermediate and the subsequent hydrogenation. Other solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can also be effective, particularly when using sodium triacetoxyborohydride as the reducing agent.[4] For a greener alternative, ethyl acetate (B1210297) has been shown to be a viable solvent for reductive aminations.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for a one-pot synthesis due to its mildness and selectivity for the iminium ion over the ketone.[4] Sodium borohydride (NaBH₄) is a more cost-effective option, but it is less selective and may require a two-step procedure where the imine is formed prior to the addition of the reducing agent to avoid reduction of the starting ketone.[5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate (B83412) can help visualize the spots. GC-MS is a powerful tool for not only monitoring the disappearance of starting materials and the appearance of the product but also for identifying any side products that may have formed.[9]

Q4: What are the expected byproducts in this reaction?

A4: The most common byproducts are 3-pentanol (from the reduction of 3-pentanone), and the tertiary amine, N,N-dimethyl-3-pentanamine (from over-alkylation of the product). Unreacted 3-pentanone and methylamine may also be present if the reaction does not go to completion.

Data Presentation

The following table summarizes the expected outcomes of the reductive amination of 3-pentanone with methylamine in various solvents, based on general principles of reductive amination.

SolventReducing AgentTypical Reaction Time (h)Expected Yield (%)Expected Purity (%)Notes
MethanolNaBH₄4 - 875 - 85>95Good for imine formation and reduction.[8] Two-step procedure recommended.
Dichloromethane (DCM)NaBH(OAc)₃6 - 1280 - 90>97Good for one-pot synthesis with the milder reducing agent.[5]
Tetrahydrofuran (THF)NaBH(OAc)₃8 - 1670 - 80>95Another suitable solvent for NaBH(OAc)₃.[5]
Ethyl AcetateNaBH(OAc)₃12 - 2465 - 75>90A greener solvent alternative, may require longer reaction times.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination.[3]

Materials:

  • 3-Pentanone

  • Methylamine (as a solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-pentanone (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.2 eq) in THF or methanol.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification pentanone 3-Pentanone in DCM imine_formation Imine Formation (Acetic Acid Catalyst) pentanone->imine_formation methylamine Methylamine Solution methylamine->imine_formation reduction Reduction (NaBH(OAc)₃) imine_formation->reduction 1-2 hours quench Quench (aq. NaHCO₃) reduction->quench Overnight extraction Extraction (DCM) quench->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration purification Purification (Distillation) concentration->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Purity Validation of N-Methyl-3-pentanamine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of N-Methyl-3-pentanamine, a secondary aliphatic amine. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

This compound, a simple aliphatic amine, presents a common analytical challenge due to its lack of a strong ultraviolet (UV) chromophore, making direct detection by HPLC-UV difficult.[1] To address this, a pre-column derivatization strategy is often employed to attach a UV-active or fluorescent tag to the amine, enhancing its detectability and chromatographic retention.[1][2] This guide explores a representative derivatization HPLC method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), two powerful alternative techniques for amine analysis.[3][4][5]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the analysis of this compound.

ParameterHPLC with Pre-column DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on polarity after chemical derivatization to introduce a chromophore.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on the charge-to-size ratio in an electric field.[6]
Typical Purity Range 95-99.9%95-99.9%95-99.9%
Limit of Detection (LOD) Low ng/mL to pg/mL (depends on derivatizing agent and detector)Low ng/mL to pg/mLLow to mid ng/mL[3]
Key Advantages High resolution and sensitivity with appropriate derivatization; widely available instrumentation.High specificity and structural elucidation of impurities from mass spectra; suitable for volatile amines.High separation efficiency, low sample and reagent consumption, and rapid analysis times.[7]
Key Limitations Derivatization step can be time-consuming and introduce variability; potential for side reactions.Not suitable for non-volatile or thermally labile impurities; potential for peak tailing with underivatized amines.[8]Can be sensitive to matrix effects; requires careful buffer selection for optimal separation.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. The following sections provide representative protocols for the purity validation of this compound using HPLC, GC-MS, and CE.

HPLC with Pre-column Derivatization using Dansyl Chloride

This protocol describes a reversed-phase HPLC method with fluorescence detection after derivatization with dansyl chloride, a common reagent for primary and secondary amines.

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

    • In a microcentrifuge tube, combine 100 µL of the sample stock solution, 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5), and 200 µL of a 2 mg/mL solution of dansyl chloride in acetone.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add 100 µL of a 2% methylamine (B109427) solution to quench the excess dansyl chloride and vortex.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.

  • Data Processing and Purity Calculation:

    • Integrate the peak area of the derivatized this compound and all impurity peaks.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a direct injection GC-MS method suitable for the volatile nature of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to obtain a concentration of 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 30-300.

  • Data Processing and Purity Calculation:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks and tentatively identify them by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate purity using the area percent method from the total ion chromatogram (TIC).

Capillary Electrophoresis (CE)

This protocol provides a general method for the analysis of small amines using a capillary electrophoresis system with UV detection.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in deionized water or a suitable buffer.

    • Dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the background electrolyte.

    • Filter the final solution through a 0.45 µm syringe filter.

  • CE Instrumentation and Conditions:

    • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5.

    • Voltage: 20 kV.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: Direct UV detection at 200 nm.

  • Data Processing and Purity Calculation:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity using the area percent method.

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental and logical workflows, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve derivatize Add Buffer & Dansyl Chloride dissolve->derivatize incubate Incubate at 60°C derivatize->incubate quench Quench Reaction incubate->quench dilute Dilute with Mobile Phase quench->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report Technique_Selection start Purity Analysis of This compound q1 Are volatile impurities a primary concern? start->q1 q2 Is high-throughput and low solvent consumption critical? q1->q2 No gcms GC-MS q1->gcms Yes hplc HPLC with Derivatization q2->hplc No ce Capillary Electrophoresis q2->ce Yes

References

A Comparative Analysis of N-Alkylated Pentanamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Alkylated Pentanamine Derivatives

This guide offers a comparative analysis of a series of N-alkylated pentanamines, focusing on their physicochemical properties. Due to a scarcity of publicly available, direct comparative pharmacological data, this document also provides detailed experimental protocols for key biological assays to enable researchers to conduct their own evaluations. The included visualizations of experimental workflows and signaling pathways serve as a practical resource for designing and implementing studies on these and similar compounds.

Physicochemical Properties of N-Alkylated Pentanamines

The following table summarizes key physicochemical properties of selected N-alkylated pentanamines, compiled from various chemical databases. These properties are fundamental to understanding the potential pharmacokinetic and pharmacodynamic behavior of these compounds.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
N-Methyl-pentanamine N-methylpentan-1-amineC₆H₁₅N101.19116-1181.6
N-Ethyl-pentanamine N-ethylpentan-1-amineC₇H₁₇N115.22135.56 (estimate)2.0
N-Propyl-pentanamine N-propylpentan-1-amineC₈H₁₉N129.24Not widely reported2.4 (estimate)
N-Butyl-pentanamine N-butylpentan-1-amineC₉H₂₁N143.27Not widely reported3.4
N,N-Dimethyl-pentanamine N,N-dimethylpentan-1-amineC₇H₁₇N115.22123-1241.8 (estimate)
N,N-Diethyl-pentanamine N,N-diethylpentan-1-amineC₉H₂₁N143.27Not widely reported2.8
N,N-Dipropyl-pentanamine N,N-dipropylpentan-1-amineC₁₁H₂₅N171.32Not widely reported3.8
N-Ethyl-N-pentyl-pentanamine N-ethyl-N-pentylpentan-1-amineC₁₂H₂₇N185.35Not widely reported4.2
Dipentylamine N-pentylpentan-1-amineC₁₀H₂₃N157.30202-2043.4

Note: Some values are estimates from computational models due to the limited availability of experimental data.

Pharmacological Activity: A Data Gap

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize and compare the pharmacological profiles of N-alkylated pentanamines.

Radioligand Binding Assay for Monoamine Transporters (e.g., Dopamine (B1211576) Transporter - DAT)

This protocol describes a competitive binding assay to determine the affinity of the test compounds for the dopamine transporter.

a. Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • Phosphate-Buffered Saline (PBS).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-WIN 35,428 (or other suitable DAT-selective radioligand).

  • Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM).

  • Test compounds (N-alkylated pentanamines) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

b. Cell Culture and Membrane Preparation:

  • Culture hDAT-HEK-293 cells to ~80-90% confluency.

  • Harvest cells and centrifuge.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold Assay Buffer and homogenize.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh Assay Buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

c. Binding Assay Procedure:

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428, and 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428, and 50 µL of GBR 12909.

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428, and 50 µL of varying concentrations of the test compound.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (hDAT-HEK-293) start->prepare_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_membranes->setup_assay add_reagents Add Radioligand ([³H]-WIN 35,428) & Test Compounds setup_assay->add_reagents incubate Incubate (Room Temp, 1-2h) add_reagents->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀ & Kᵢ Determination) count->analyze end End analyze->end Gs_Signaling_Pathway agonist Agonist (e.g., N-alkylated pentanamine) receptor Gs-Coupled GPCR agonist->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates g_alpha Gαs-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets

A Comparative Guide to the Reactivity of N-Methyl-3-pentanamine and Diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-Methyl-3-pentanamine and diethylamine (B46881), two secondary amines relevant in synthetic chemistry. The comparison is based on fundamental principles of organic chemistry, including nucleophilicity and steric hindrance, and is supported by generalized experimental protocols for common transformations.

Introduction

This compound and diethylamine are both secondary amines, a class of organic compounds characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to these molecules, making them valuable reagents in a wide array of chemical syntheses.[1] While structurally similar, the differing alkyl substituents of this compound and diethylamine are expected to influence their reactivity in key chemical transformations such as N-alkylation and N-acylation. This guide explores these differences to inform reagent selection and reaction optimization.

Chemical Properties and Predicted Reactivity

The reactivity of secondary amines is primarily governed by a balance between the electron-donating effects of the alkyl groups, which enhance nucleophilicity, and the steric bulk of these groups, which can impede access to the nitrogen's lone pair.[1][2]

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundDiethylamine
Molecular Formula C6H15N[3]C4H11N[4]
Molecular Weight 101.19 g/mol [3]73.14 g/mol [4]
Structure CH3CH2CH(CH3)NHCH3(CH3CH2)2NH
pKa of Conjugate Acid Estimated ~1110.98[5]
Steric Hindrance HigherLower
Nucleophilicity Predicted to be lowerHigher[6]

Secondary amines are generally more nucleophilic than primary amines due to the electron-donating nature of the two alkyl groups, which increases the electron density on the nitrogen atom.[1] However, the increased substitution also leads to greater steric hindrance, which can counteract the electronic effects.[2]

In comparing this compound and diethylamine, the key structural difference lies in the nature of the alkyl groups attached to the nitrogen. Diethylamine possesses two ethyl groups, while this compound has a methyl group and a larger, more branched 3-pentyl group. This structural difference is expected to have a significant impact on their relative reactivity.

Table 2: Predicted Relative Reactivity in Common Reactions

Reaction TypePredicted Reactivity of this compoundPredicted Reactivity of DiethylamineRationale
N-Alkylation (SN2) LowerHigherThe bulkier 3-pentyl group in this compound is expected to create more steric hindrance around the nitrogen, slowing the rate of nucleophilic attack on an alkyl halide.[7][8]
N-Acylation LowerHigherSimilar to N-alkylation, the steric bulk of the 3-pentyl group is predicted to impede the approach of the electrophilic acylating agent to the nitrogen atom.[9]

Experimental Protocols

The following are generalized experimental protocols for the N-alkylation and N-acylation of secondary amines. These can serve as a starting point for reactions involving this compound or diethylamine, with the understanding that reaction times and yields may vary based on the principles outlined above.

Protocol 1: N-Alkylation of a Secondary Amine with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of a secondary amine via an SN2 reaction.[10]

Materials:

  • Secondary amine (e.g., this compound or diethylamine) (1.0 equiv)

  • Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 equiv)

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) (1.5 equiv)

  • Anhydrous acetonitrile (B52724) (solvent)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to dissolve the amine.

  • Add the non-nucleophilic base (1.5 mmol).

  • Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Slowly add the alkyl halide (1.1 mmol) to the stirred solution at room temperature using a syringe.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the hydrohalide salt of the base, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tertiary amine.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Acylation of a Secondary Amine with an Acyl Chloride

This protocol outlines a general method for the N-acylation of a secondary amine.[11][12]

Materials:

Procedure:

  • Dissolve the secondary amine (1.0 equiv) and pyridine or triethylamine (1.1 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add the acyl chloride (1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine. If the reaction is slow, a catalytic amount of DMAP can be added.

  • Dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude tertiary amide by recrystallization or flash column chromatography.

Visualizing Reactivity Principles and Experimental Workflow

The following diagrams illustrate the key factors influencing the reactivity of secondary amines and a general workflow for comparing their reactivity.

G cluster_factors Factors Influencing Amine Reactivity cluster_comparison Structural Comparison Reactivity Overall Reactivity Nucleophilicity Nucleophilicity (Electron Density on N) Nucleophilicity->Reactivity Increases StericHindrance Steric Hindrance (Bulk of Alkyl Groups) StericHindrance->Reactivity Decreases NMP This compound NMP->StericHindrance Higher DEA Diethylamine DEA->StericHindrance Lower

Key factors governing the reactivity of secondary amines.

G start Start: Select Secondary Amines (this compound vs. Diethylamine) reaction_setup Set up parallel reactions under identical conditions (e.g., N-Alkylation or N-Acylation) start->reaction_setup monitoring Monitor reaction progress over time (TLC, GC, LC-MS) reaction_setup->monitoring analysis Analyze product distribution and yield at set time points monitoring->analysis conclusion Conclusion: Determine relative reactivity based on reaction rate and yield analysis->conclusion

Generalized experimental workflow for comparing amine reactivity.

Conclusion

While both this compound and diethylamine are useful secondary amines in organic synthesis, their reactivity profiles are predicted to differ due to steric factors. Diethylamine, with its less hindered ethyl groups, is expected to be the more reactive nucleophile in common reactions like N-alkylation and N-acylation. In contrast, the bulkier 3-pentyl group of this compound is likely to result in slower reaction rates. Researchers should consider these structural differences when designing synthetic routes and optimizing reaction conditions. For transformations where steric hindrance is a significant barrier, diethylamine may be the preferred reagent. Conversely, the reduced reactivity of this compound could be advantageous in situations requiring greater selectivity. The provided experimental protocols offer a foundation for the practical application and comparative study of these two amines.

References

A Spectroscopic Showdown: Distinguishing Secondary Amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides an objective, data-driven comparison of two common secondary amine isomers, Diethylamine and N-Methylpropylamine, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Secondary amines, characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom, play a significant role as intermediates and structural motifs in a vast array of pharmaceuticals and agrochemicals. Their isomers, while possessing the same molecular formula (C4H11N in this case), exhibit distinct physical and chemical properties stemming from their different structural arrangements. Differentiating these isomers is paramount for ensuring the purity, efficacy, and safety of the final products. This guide offers a comparative analysis of the spectroscopic data of Diethylamine and N-Methylpropylamine, providing clear, tabulated data and detailed experimental protocols to aid in their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Diethylamine and N-Methylpropylamine.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
Parameter Diethylamine N-Methylpropylamine
¹H NMR Chemical Shift (δ ppm)
N-H Proton~0.7-1.5 (broad s, 1H)~0.7-1.5 (broad s, 1H)
α-CH₂ (adjacent to N)~2.5-2.7 (q, 4H)~2.2-2.4 (t, 2H)
β-CH₃~1.0-1.2 (t, 6H)
N-CH₃~2.3-2.5 (s, 3H)
β-CH₂~1.4-1.6 (sextet, 2H)
γ-CH₃~0.8-1.0 (t, 3H)
¹³C NMR Chemical Shift (δ ppm)
α-Carbon (adjacent to N)~44-46~55-57 (N-CH₂)
β-Carbon~15-17~30-32 (N-CH₃)
~23-25 (β-CH₂)
~11-13 (γ-CH₃)
Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Diethylamine (cm⁻¹) N-Methylpropylamine (cm⁻¹)
N-H Stretch ~3280-3350 (single, weak to medium)[1][2]~3300-3350 (single, weak to medium)
C-H Stretch (sp³) ~2850-2970~2850-2970
N-H Bend (Scissoring) Not typically observed for secondary amines[1]Not typically observed for secondary amines
C-N Stretch ~1140-1190[1]~1120-1170
N-H Wag ~730 (broad)[1]~720-740 (broad)
Table 3: Mass Spectrometry (MS) Data
Parameter Diethylamine N-Methylpropylamine
Molecular Ion (M⁺) m/z 73m/z 73
Major Fragment Ions (m/z) 58 (Base Peak)58, 44 (Base Peak)
Fragmentation Pathway α-cleavage: Loss of a methyl radical (•CH₃)α-cleavage: Loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃)

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of secondary amine isomers.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Secondary Amine Isomers (e.g., Diethylamine, N-Methylpropylamine) Dissolution Dissolve in appropriate deuterated solvent for NMR Sample->Dissolution NMR Neat Prepare neat liquid sample for IR and MS Sample->Neat IR & MS NMR 1H and 13C NMR Spectroscopy Dissolution->NMR IR FT-IR Spectroscopy Neat->IR MS Mass Spectrometry (EI) Neat->MS NMR_Data Analyze Chemical Shifts, Splitting Patterns, and Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Ion and Analyze Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

GC-MS for the Purity Assessment of N-Methyl-3-pentanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of N-Methyl-3-pentanamine. It also offers a comparison with alternative analytical techniques, supported by experimental protocols and data.

Comparison of Analytical Techniques

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, other methods can also be employed for the analysis of amines. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.

Technique Principle Advantages Limitations Typical Application
GC-MS Separation by gas chromatography based on boiling point and polarity, followed by detection and identification by mass spectrometry.High sensitivity and specificity; provides structural information for impurity identification.[1]Derivatization is often required for polar amines to improve peak shape and thermal stability.[2][3]Comprehensive purity profiling and identification of unknown impurities.
GC-FID Separation by gas chromatography with detection by a Flame Ionization Detector.Robust and quantitative for a wide range of organic compounds; simpler instrumentation than GC-MS.Does not provide structural information for impurity identification.Routine purity checks and quantification of known impurities.
HPLC Separation by liquid chromatography based on polarity.Suitable for non-volatile or thermally labile compounds; various detection methods available (UV, MS).May require specific columns and mobile phases for good separation of amines.Purity assessment of non-volatile impurities or when derivatization for GC is not feasible.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic techniques for trace impurity detection.Structural confirmation of the main component and identification of major impurities.
Titration A chemical method to determine the concentration of a substance.Simple, inexpensive, and provides an absolute measure of the total base content.Not specific; titrates all basic compounds, including the active compound and basic impurities.Assay of total amine content.

Experimental Protocols

A detailed and robust experimental protocol is crucial for accurate and reproducible results. Below is a typical GC-MS method for the analysis of this compound, including a derivatization step to improve chromatographic performance. Amines are known to be challenging to analyze by gas chromatography due to their basicity, which can lead to poor peak shape.[3] Derivatization with reagents like alkyl chloroformates converts amines into less polar and more volatile carbamates, resulting in improved chromatography.[4]

Sample Preparation: Derivatization with Isobutyl Chloroformate
  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent, such as dichloromethane.

  • Derivatization: To 1 mL of the sample solution, add 100 µL of pyridine (B92270) (to act as a base) and 50 µL of isobutyl chloroformate.

  • Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature for 10 minutes.

  • Quenching: Add 1 mL of 1 M sodium hydroxide (B78521) solution to quench the excess reagent.

  • Extraction: Vortex the mixture and allow the layers to separate. The upper organic layer containing the derivatized amine is collected for GC-MS analysis.

GC-MS Analysis
  • Instrument: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio: 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Data Presentation

The following table summarizes hypothetical data from the GC-MS analysis of a this compound sample, illustrating how purity and impurity levels can be presented.

Peak No. Retention Time (min) Area % Identification Key Mass Fragments (m/z)
15.820.15Impurity A58, 86, 114
26.4599.50This compound derivative100, 128, 156, 187 (M+)
37.110.25Impurity B72, 100, 142
48.030.10Impurity C86, 114, 170

Mandatory Visualization

The following diagram illustrates the general workflow for the purity assessment of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Derivatization Derivatize with Isobutyl Chloroformate Dissolution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Integration->Quantification Purity_Report Final Purity Report Quantification->Purity_Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

References

A Comparative Guide to the Synthesis of N-Methyl-3-pentanamine: Reductive Amination vs. Direct Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of secondary amines is a critical process. N-Methyl-3-pentanamine, a secondary amine, serves as a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of two common synthetic routes to this compound: reductive amination of 3-pentanone (B124093) with methylamine (B109427) and direct alkylation of 3-pentanamine with a methylating agent. This comparison is supported by representative experimental data and detailed protocols to aid in methodological selection.

At a Glance: Performance Comparison

ParameterReductive AminationDirect Alkylation
Starting Materials 3-Pentanone, Methylamine3-Pentanamine, Methyl Iodide
Typical Yield High (often >85%)Variable (can be lower due to over-alkylation)
Selectivity High for mono-alkylationProne to over-alkylation (formation of tertiary amine and quaternary ammonium (B1175870) salts)
Reaction Conditions Mild, one-pot procedure is commonCan require stricter control of stoichiometry and conditions to ensure selectivity
Key Reagents Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN)Base (e.g., K₂CO₃, Et₃N), Alkylating agent (e.g., CH₃I)
Work-up and Purification Typically involves an aqueous work-up followed by extraction and chromatographyOften requires careful purification to separate the desired secondary amine from byproducts

Reductive Amination: The Preferred Route for Selectivity

Reductive amination is a highly versatile and widely employed method for the synthesis of secondary amines.[1] This one-pot procedure involves the reaction of a ketone (3-pentanone) with a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine, this compound.[1][2][3][4] A key advantage of this method is its high selectivity, which effectively avoids the common issue of over-alkylation that plagues direct alkylation methods.[5]

Experimental Protocol: Reductive Amination

Materials:

  • 3-Pentanone (1.0 eq)

  • Methylamine (solution in THF or as a salt, 1.2 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 3-pentanone in dichloromethane, add methylamine.

  • Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Direct Alkylation: A Classical Approach with Selectivity Challenges

Direct alkylation is a traditional method for forming C-N bonds, involving the reaction of a primary amine (3-pentanamine) with an alkylating agent, such as methyl iodide.[5][6] While seemingly straightforward, this method is often hampered by a lack of selectivity. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine and subsequently a quaternary ammonium salt.[6] However, with careful control of reaction conditions and the use of specific reagents, selective mono-alkylation can be achieved.

Experimental Protocol: Direct Alkylation

Materials:

  • 3-Pentanamine (1.0 eq)

  • Methyl iodide (1.0-1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-pentanamine in acetonitrile.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath and slowly add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter the solid inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate this compound from any unreacted starting material and over-alkylation byproducts.

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams generated using Graphviz (DOT language) illustrate the key steps in both reductive amination and direct alkylation.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Pentanone 3-Pentanone Imine_Formation Imine Formation (DCM, Acetic Acid) 3-Pentanone->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Direct_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Pentanamine 3-Pentanamine Alkylation Alkylation (Acetonitrile, K2CO3) 3-Pentanamine->Alkylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Alkylation Filtration Filtration Alkylation->Filtration Extraction Extraction (Ethyl Acetate) Filtration->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product Byproducts Over-alkylation Products Purification->Byproducts

Caption: Workflow for the synthesis of this compound via direct alkylation.

Conclusion

For the synthesis of this compound, reductive amination stands out as the more advantageous method due to its superior selectivity and typically higher yields. The one-pot nature of the reaction also offers a more streamlined workflow. While direct alkylation is a viable alternative, it necessitates careful control over reaction parameters to mitigate the significant risk of over-alkylation, which can complicate purification and reduce the overall efficiency of the synthesis. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. However, for applications demanding high purity and yield, reductive amination is the recommended approach.

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Pentanamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the reactivity of primary and secondary pentanamines, crucial nucleophiles in organic synthesis and drug development, is presented. This guide delves into the factors governing their reactivity in key transformations, supported by comparative data and detailed experimental protocols.

The selection of an appropriate amine nucleophile is a critical decision in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients. The distinction between a primary and a secondary amine can significantly impact reaction outcomes, yields, and impurity profiles. This guide provides a comparative analysis of the reactivity of 1-pentanamine, a primary amine, against its secondary counterparts such as N-methylbutanamine and N-ethylpropanamine. The core of this comparison lies in the interplay between basicity, nucleophilicity, and steric hindrance.

Executive Summary

In general, secondary amines are more basic and inherently more nucleophilic than primary amines due to the electron-donating inductive effect of having two alkyl substituents on the nitrogen atom, compared to the single substituent on a primary amine.[1] However, this increased electronic effect is often counteracted by greater steric hindrance around the nitrogen's lone pair of electrons in secondary amines.[1] This steric bulk can impede the approach of an electrophile, thereby reducing the effective reactivity of the secondary amine. Consequently, primary amines may exhibit higher reaction rates, particularly with sterically demanding electrophiles.[1]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative and qualitative data to compare the fundamental properties and reactivity of primary and secondary pentanamines.

Table 1: Comparison of Basicity

Basicity is a measure of a compound's ability to accept a proton. For amines, it is conveniently expressed as the pKa of their conjugate acid (R-NH₃⁺ or R₂NH₂⁺). A higher pKa value indicates a stronger base.[1]

AmineStructureTypepKa of Conjugate Acid
1-PentanamineCH₃(CH₂)₄NH₂Primary~10.6[2]
N-MethylbutanamineCH₃(CH₂)₃NHCH₃Secondary~10.9
N-EthylpropanamineCH₃(CH₂)₂NHCH₂CH₃Secondary~11.0 (estimated)

Note: The pKa value for N-ethylpropanamine is an estimate based on typical values for secondary amines.

Table 2: Comparative Reactivity in Acylation

Acylation is a fundamental reaction in organic synthesis, often employed to form amide bonds. The reactivity of amines in acylation is highly sensitive to steric hindrance.

AmineRelative Reactivity with Acetyl ChlorideKey Influencing Factors
1-PentanamineHighMinimal Steric Hindrance: The single alkyl chain allows for relatively unhindered access of the acylating agent to the nitrogen's lone pair.[3]
Secondary PentanaminesModerate to HighIncreased Steric Hindrance: The presence of two alkyl groups creates a more crowded environment around the nitrogen atom, which can slow the rate of nucleophilic attack on the carbonyl carbon of the acylating agent.[3]
Table 3: Comparative Reactivity in Alkylation (S_N2)

Alkylation of amines via an S_N2 mechanism is a common method for forming carbon-nitrogen bonds. In this reaction, both nucleophilicity and steric factors play a crucial role.

AmineRelative Reactivity with a Primary Alkyl HalideKey Influencing Factors
1-PentanamineModerateGood Nucleophilicity, Less Hindrance: While a good nucleophile, it is generally less nucleophilic than a secondary amine. Over-alkylation to form secondary and tertiary amines is a common side reaction.[4]
Secondary PentanaminesHighHigher Nucleophilicity: The two electron-donating alkyl groups increase the electron density on the nitrogen, making it a more potent nucleophile.[1] Steric Hindrance: While more sterically hindered than a primary amine, this is often outweighed by the increased nucleophilicity, especially with unhindered electrophiles.[3]

Note: The relative reactivity is a qualitative assessment. The outcome of alkylation reactions can be complex due to the potential for multiple alkylations.

Experimental Protocols

The following protocols provide standardized methods for qualitatively and quantitatively comparing the reactivity of primary and secondary pentanamines.

Experiment 1: Competitive Acylation

This experiment directly compares the rate of acylation between a primary and a secondary pentanamine by allowing them to compete for a limited amount of an acylating agent.

Methodology:

  • Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), prepare 0.1 M stock solutions of 1-pentanamine and N-methylbutanamine in a dry, aprotic solvent such as dichloromethane (B109758) (DCM).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C, combine 10 mL of the 1-pentanamine solution (1 mmol) and 10 mL of the N-methylbutanamine solution (1 mmol).

  • Acylation: While stirring, slowly add a solution of 0.5 equivalents of acetyl chloride (0.5 mmol) in 5 mL of DCM to the amine mixture.

  • Monitoring and Quenching: Allow the reaction to stir at 0°C. After 15 minutes, quench the reaction by adding 15 mL of a saturated aqueous sodium bicarbonate solution.

  • Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure. Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative ratio of the N-acetylated 1-pentanamine and N-acetylated N-methylbutanamine. A higher ratio of one product indicates a higher reactivity of the corresponding parent amine under these conditions.[1]

Experiment 2: Determination of Basicity (pKa)

This method determines the pKa of the amine's conjugate acid, providing a quantitative measure of its basicity.

Methodology:

  • Preparation: Accurately prepare a 0.01 M solution of the pentanamine to be tested in deionized, CO₂-free water.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration: Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.01 M HCl), recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pH at the half-equivalence point (where half of the amine has been neutralized) is equal to the pKa of the amine's conjugate acid.[1]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Reactivity_Factors cluster_primary Primary Pentanamine (1-Pentanamine) cluster_secondary Secondary Pentanamine (e.g., N-Methylbutanamine) p_react Reactivity s_react Reactivity p_nuc Good Nucleophilicity p_nuc->p_react p_steric Low Steric Hindrance p_steric->p_react p_base Moderate Basicity p_base->p_react s_nuc High Nucleophilicity s_nuc->s_react s_steric Increased Steric Hindrance s_steric->s_react (can decrease reactivity) s_base Higher Basicity s_base->s_react

Caption: Factors influencing the reactivity of primary vs. secondary pentanamines.

Acylation_Workflow start Start: Equimolar mixture of 1-Pentanamine and N-Methylbutanamine add_acyl Add 0.5 eq. Acetyl Chloride at 0°C start->add_acyl react Competitive Acylation add_acyl->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract analyze Analyze Product Ratio (GC-MS or NMR) extract->analyze

Caption: Experimental workflow for competitive acylation of pentanamines.

References

Benchmarking Secondary Amine Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of secondary amine catalysts for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of catalyst performance, detailed experimental protocols, and mechanistic insights.

Executive Summary

Initial research indicates a significant lack of published data on the catalytic performance of N-Methyl-3-pentanamine in common asymmetric reactions. Therefore, a direct benchmark against other catalysts is not feasible at this time. This guide will instead provide a comparative analysis of well-established secondary amine organocatalysts, with a focus on the widely used L-proline as a benchmark. This will offer valuable insights into the performance and application of this important class of catalysts in asymmetric synthesis.

Secondary amine organocatalysis has emerged as a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the function of natural enzymes.[1][2] L-proline, a naturally occurring amino acid, is a cornerstone of this field and serves as a benchmark for the development of new catalytic systems.[3][4] This guide will compare the performance of L-proline with other classes of secondary amine catalysts in the asymmetric aldol (B89426) reaction, a key transformation in organic synthesis.

Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction

The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde, a common model reaction for benchmarking catalyst performance.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline 20DMSO24959695:5 (anti/syn)
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether 5CH2Cl24898>99>20:1 (anti/syn)
Acyclic Secondary Amines (e.g., Diethylamine) 20DMSO72Low to ModerateAchiralN/A

Note: The data presented for L-proline and diphenylprolinol silyl (B83357) ether are representative values from the literature and may vary depending on the specific reaction conditions.[2][5] Acyclic secondary amines are generally poor catalysts for asymmetric aldol reactions, often leading to low yields and no enantioselectivity.[6][7]

Experimental Protocols

The following are generalized experimental protocols for conducting an asymmetric aldol reaction using a secondary amine catalyst.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:

Materials:

  • L-proline (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (B1210297)

  • Anhydrous MgSO4

Procedure:

  • To a stirred solution of L-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent) and the ketone (5.0 equivalents) at room temperature.[8]

  • Stir the reaction mixture for the required time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.[3]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[3]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis reagents Combine Catalyst, Aldehyde, and Ketone in Solvent stir Stir at Specified Temperature reagents->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Yield and ee (HPLC) purify->analyze

Caption: Generalized experimental workflow for benchmarking catalyst performance.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

catalytic_cycle catalyst Proline Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium product Aldol Product iminium->product + H2O product->catalyst - Catalyst (regenerated) water H2O water->product water2 H2O

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.[8]

Conclusion

While a direct performance comparison involving this compound is not possible due to the absence of literature data, this guide provides a robust framework for evaluating secondary amine catalysts. L-proline remains a highly effective and versatile catalyst for asymmetric aldol reactions, offering a balance of high yield and enantioselectivity.[3][4] More structurally complex catalysts, such as diphenylprolinol silyl ethers, can offer superior performance in certain cases, albeit at a higher cost and complexity.[2] The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers to conduct their own catalyst benchmarking studies and advance the field of asymmetric organocatalysis.

References

Orthogonal Methods for N-Methyl-3-pentanamine Purity Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for N-Methyl-3-pentanamine, a secondary amine with applications in pharmaceutical development and chemical synthesis. Employing orthogonal analytical methods—techniques that rely on different separation and detection principles—is essential for a comprehensive purity assessment, ensuring the identification and quantification of a wide range of potential impurities. This guide provides a comparative overview of three orthogonal methods for testing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis with indirect Ultraviolet (CE-UV) detection.

Potential Impurities in this compound

This compound is commonly synthesized via the reductive amination of 3-pentanone (B124093) with methylamine.[1][2] This synthetic route can introduce several process-related impurities that require careful monitoring:

  • Unreacted Starting Materials: Residual 3-pentanone and methylamine.

  • Imine Intermediate: The N-methyl-3-pentanimine formed prior to the reduction step.

  • Over-alkylation Products: Tertiary amines formed from further reaction of the product.

  • Byproducts from Side Reactions: Including aldol (B89426) condensation products of 3-pentanone.

  • Reagent and Solvent Residues: Remnants of the reducing agent (e.g., sodium borohydride, hydrogen) and solvents used in the reaction and purification steps.

  • Enantiomeric Impurity: As this compound is a chiral molecule, the presence of the undesired enantiomer is a critical purity parameter.

Comparison of Analytical Methods

A multi-pronged analytical approach is recommended to ensure the comprehensive assessment of this compound purity. The following table summarizes the key performance characteristics of the three orthogonal methods discussed in this guide. The quantitative data presented are representative values for the analysis of short-chain aliphatic amines and may vary depending on the specific instrumentation and method parameters.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis-Indirect UV Detection (CE-UV)
Principle Separation based on volatility and interaction with a stationary phase; detection by ionization in a hydrogen flame.Separation based on volatility and interaction with a stationary phase; detection by mass-to-charge ratio of ionized analytes.Separation based on electrophoretic mobility in a capillary; indirect detection by monitoring the displacement of a UV-absorbing ion in the background electrolyte.
Limit of Detection (LOD) 0.02 - 0.23 µg/mL[3]0.117 - 1.527 pg/mL (with derivatization)[4]0.016 - 0.029 mg/L[5]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL[3]0.37 µg/mL (for similar amines)[6]~5 µg/mL[7]
**Linearity (R²) **> 0.999[3]> 0.99[4]> 0.98[5]
Precision (%RSD) < 5%[3]< 8%[4]< 6%[5]
Chiral Separation Possible with chiral stationary phases.[8][9]Possible with chiral stationary phases.Possible with chiral selectors in the buffer.
Strengths Robust, reliable, and provides excellent quantitative accuracy for volatile compounds.Provides structural information for impurity identification; high sensitivity.Low sample and reagent consumption; high separation efficiency; suitable for charged and polar compounds.
Limitations Does not provide structural information for unknown impurities.Can be less quantitative than FID without careful calibration; may require derivatization for some amines.Lower sensitivity compared to GC-MS; indirect detection can be less robust than direct detection methods.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quantification of volatile impurities and the main component.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., Agilent CP-Volamine or similar).

Reagents:

  • Helium or Nitrogen (carrier gas), Hydrogen (FID), and compressed air (FID).

  • This compound reference standard and sample.

  • Suitable solvent for dilution (e.g., methanol (B129727) or isopropanol).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Detector Temperature: 280 °C

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak. Use an external or internal standard for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for the identification of unknown impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (MS) with a capillary column as described for GC-FID.

Reagents:

  • Same as for GC-FID.

Procedure:

  • Sample Preparation: Same as for GC-FID.

  • GC-MS Conditions:

    • GC conditions can be similar to the GC-FID method.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 30-300

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Capillary Electrophoresis with Indirect UV Detection (CE-UV)

This technique provides an orthogonal separation mechanism based on the charge and size of the analytes.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Reagents:

  • Background Electrolyte (BGE): 10 mM imidazole (B134444), 5 mM copper(II) sulfate, adjusted to pH 4.5 with acetic acid.[1]

  • This compound reference standard and sample.

  • Deionized water for sample dilution.

Procedure:

  • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Sample Preparation: Dilute the this compound sample in deionized water to a suitable concentration (e.g., 0.1 mg/mL).

  • CE Conditions:

    • Voltage: +20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Indirect UV at 214 nm.

  • Data Analysis: Impurities are detected as peaks that displace the UV-absorbing imidazole in the BGE.[10] Quantify impurities based on their peak areas relative to the main component or a suitable internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the workflows for GC and CE analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injector Vial->Injector Column GC Column Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification / Identification Integration->Quantification

GC Analysis Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Deionized Water Sample->Dilution Vial Transfer to CE Vial Dilution->Vial Injection Hydrodynamic Injection Vial->Injection Capillary Capillary Separation Injection->Capillary Detector Indirect UV Detector Capillary->Detector Electropherogram Electropherogram Detector->Electropherogram Integration Peak Integration Electropherogram->Integration Quantification Quantification Integration->Quantification

CE Analysis Workflow

By employing these orthogonal methods, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring its quality and suitability for its intended application. The choice of methods will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of sensitivity, and the available instrumentation.

References

Inter-laboratory Comparison Guide: Analysis of N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory analysis of N-Methyl-3-pentanamine, a secondary aliphatic amine. Ensuring reproducible and reliable analytical methods is critical in research and pharmaceutical development for compound characterization, purity assessment, and quality control.[1][2] While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines standardized experimental protocols and presents comparative data from analogous volatile amines to serve as a benchmark for method validation and implementation.

The analysis of amines can be challenging due to their chemical properties, such as polarity and volatility, which necessitates robust and validated analytical methods to ensure data accuracy and consistency.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the sensitive and specific quantification of such compounds.[3]

Comparative Performance of Analytical Methods for Volatile Amines

To establish a baseline for performance, data from validated methods for similar C1-C6 alkylamines are presented below. These values can serve as typical targets for laboratories developing and validating methods for this compound. The data is compiled from studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a preferred method for its high resolution and sensitivity.[1][3]

Table 1: Summary of Quantitative Validation Data for Volatile Amine Analysis by GC-MS

ParameterMethod A (Analogous Study 1)Method B (Analogous Study 2)Typical Acceptance Criteria
Analyte(s) C1-C6 AlkylaminesVarious Volatile AminesThis compound
Limit of Detection (LOD) 0.02–0.04 ng/m³[4]0.04 - 0.42 µg/mL[3]Method Dependent
Limit of Quantitation (LOQ) Not Specified0.16 - 1.68 µg/mL[3]Reportable Lower Limit
Linearity (R²) >0.99[4]0.992 - 0.998[3]≥ 0.99
Accuracy (Recovery %) 84.3 – 99.1%[4]68.8 – 180%[3]80 – 120%
Precision (RSD %) <15%[4]< 30%[3]≤ 15%

Note: The data presented is for structurally similar volatile amines and serves as a proxy for expected performance. Method B shows a wider recovery range, which may be due to the inclusion of more challenging analytes or different sample matrices.[3]

Recommended Experimental Protocol: GC-MS Analysis

A detailed and standardized protocol is the foundation of reproducible results.[1] The following methodology is a comprehensive approach for the analysis of this compound.

Sample Preparation (Derivatization)

Due to the polarity and volatility of secondary amines, derivatization is often employed to improve chromatographic behavior (e.g., reduce peak tailing) and enhance detection. Derivatization with reagents like benzenesulfonyl chloride or isobutyl chloroformate is common.[3][4]

  • Standard & Sample Dilution: Accurately weigh and dissolve the this compound standard and samples in a suitable solvent, such as acetonitrile (B52724) or a buffered aqueous solution, to a target concentration (e.g., 100 µg/mL).

  • pH Adjustment: Adjust the pH of the solution to an alkaline condition (e.g., pH 10-11) using a suitable buffer to ensure the amine is in its free base form.

  • Derivatization Reaction:

    • Add the derivatizing agent (e.g., benzenesulfonyl chloride) to the sample.

    • Vortex the mixture thoroughly.

    • Incubate the mixture at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes) to ensure the reaction is complete.[1]

  • Extraction: After the reaction, perform a liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) to isolate the derivatized analyte from the aqueous matrix.

  • Final Preparation: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following instrumental parameters provide a robust starting point for method development.

  • GC System: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent 5% phenyl-methyl silicone capillary column.[3][5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 - 280°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 290°C at a rate of 25°C/min.

    • Final hold: Hold at 290°C for 5-10 minutes.[3]

  • MS System: Agilent Mass Spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: Scan from m/z 40-450.[6]

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to achieve higher sensitivity.

Workflow and Logical Diagrams

Visualizing the experimental and logical frameworks is essential for understanding and standardizing the analytical process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Reporting SampleReceipt Sample Receipt & Login Dilution Dilution & pH Adjustment SampleReceipt->Dilution Derivatization Derivatization Reaction Dilution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS DataProc Data Processing (Integration & Calibration) GCMS->DataProc Report Final Report Generation DataProc->Report

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

G center Reliability & Reproducibility of Analytical Results factor1 Method Validation (ICH/FDA Guidelines) factor1->center factor2 Sample Matrix Complexity factor2->center factor3 Analyst Proficiency & Training factor3->center factor4 Instrument Performance factor4->center

Caption: Key factors influencing the outcome of an inter-laboratory analytical comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds such as N-Methyl-3-pentanamine is crucial for ensuring data integrity in research and development. This guide presents a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

Due to a lack of publicly available cross-validation studies for this compound, this guide draws upon established analytical methodologies and performance data for analogous short-chain aliphatic amines. The information provided herein serves as a framework for developing, validating, and cross-validating analytical methods for this compound, in line with regulatory expectations outlined by the FDA and ICH guidelines.[1][2][3]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an optimal analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and throughput. Below is a summary of the expected performance characteristics for GC-MS and LC-MS/MS based on the analysis of similar aliphatic amines.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio.Separation based on polarity in the liquid phase, with highly selective and sensitive detection by tandem mass spectrometry.
Linearity (R²) > 0.99[4]> 0.99[5][6]
Limit of Detection (LOD) pg/mL to ng/mL range (with derivatization)[7][8]sub-ng/mL to ng/mL range[6][9]
Limit of Quantitation (LOQ) pg/mL to ng/mL range (with derivatization)[7][8]ng/mL range[6][9]
Precision (%RSD) < 10%[7][8]< 15%[10][11]
Accuracy (Recovery %) 80-120%[7][12]80-120%[6][11]
Selectivity High, enhanced by mass spectral data. Derivatization can improve selectivity.Very high, due to Multiple Reaction Monitoring (MRM) capabilities.
Sample Throughput Moderate, may be limited by derivatization steps and longer run times.High, with rapid gradient chromatography.
Derivatization Often required to improve volatility and chromatographic peak shape.[13]Generally not required, simplifying sample preparation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. The following protocols are generalized for the analysis of this compound and should be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general approach for the analysis of this compound with a derivatization step to enhance volatility and chromatographic performance.

  • Sample Preparation and Derivatization:

    • For aqueous samples, adjust the pH to >10 to ensure the amine is in its free base form.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatization-compatible solvent.

    • Add a derivatizing agent (e.g., pentafluorobenzoyl chloride) and react under optimized conditions (e.g., specific temperature and time) to form a stable, volatile derivative.[7][8]

    • An internal standard, structurally similar to the analyte (e.g., a deuterated analog), should be added prior to extraction.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/minute to 280°C.

      • Final hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity and is often preferred for the analysis of amines in complex biological matrices without the need for derivatization.

  • Sample Preparation:

    • For biological fluids (e.g., plasma, urine), perform protein precipitation by adding a 3:1 ratio of cold acetonitrile, vortexing, and centrifuging.

    • Alternatively, for cleaner samples, liquid-liquid extraction or solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interferences.[14]

    • Evaporate the supernatant or eluate and reconstitute in the initial mobile phase.

    • An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) suitable for polar compound retention.[11]

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient from 5% to 95% B over a few minutes, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_methods Method Analysis start Define Cross-Validation Protocol (Acceptance Criteria) select_samples Select Representative Samples (Low, Medium, High Concentrations) start->select_samples analyze_method_a Analyze Samples with Method A (e.g., GC-MS) select_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (e.g., LC-MS/MS) select_samples->analyze_method_b data_analysis Statistical Analysis of Results (e.g., Bland-Altman, Regression) analyze_method_a->data_analysis analyze_method_b->data_analysis decision Results Meet Acceptance Criteria? data_analysis->decision pass Methods are Considered Cross-Validated decision->pass Yes fail Investigate Discrepancies (Method Bias, Matrix Effects) decision->fail No revalidate Re-optimize and/or Re-validate Method(s) fail->revalidate revalidate->start

Caption: Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Prudent Disposal of N-Methyl-3-pentanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Methyl-3-pentanamine (CAS: 52317-98-3). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable and potentially harmful substance.[1] Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Body Protection: A flame-retardant laboratory coat, long-sleeved shirt, and long pants.[1]

  • Footwear: Closed-toe shoes are mandatory.[2]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key quantitative data for a closely related compound, N-Methylpentylamine, to provide context for safe handling and disposal.

ParameterValue/InformationSource(s)
Molecular Formula C6H15N[4]
Molecular Weight 101.19 g/mol [4]
Flash Point 12.77 °C (closed cup)[5]
Boiling Point 116 - 118 °C[5]
Relative Density 0.738 g/cm3 at 25 °C[5]
Storage Temperature 0-8 °C[6]

Note: This data is for N-Methylpentylamine and should be used as a general guideline only. Always refer to the specific SDS for this compound if available.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[7] Do not dispose of this chemical down the drain or in regular solid waste.[2]

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the chemical name.[2]

  • Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]

Step 2: Storage of Waste

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][7]

  • Ensure the container is tightly closed to prevent leakage.[5]

Step 3: Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][8]

  • Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.[2]

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[2][8]

  • Collect: Sweep up the absorbed material and place it into a suitable, closed container for disposal.[7] Use spark-proof tools.[3]

  • Report: Report the spill to your institution's EHS department immediately.[2] Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor store->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end End: Waste Properly Disposed documentation->end

Disposal workflow for this compound.

References

Personal protective equipment for handling N-Methyl-3-pentanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Methyl-3-pentanamine (CAS No: 52317-98-3)[1][2]. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential. The following table summarizes the required equipment. Always inspect PPE for integrity before use.[3]

Protection Type Required Equipment Specifications and Guidelines
Respiratory Government-approved respirator[3]A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or exposure limits are exceeded.[4][5] For emergencies or large spills, a self-contained breathing apparatus (SCBA) is required.[6][7]
Hand Chemical-resistant gloves[3]Nitrile rubber gloves are generally recommended for handling amines.[8][9] Always consult the manufacturer's data for specific breakthrough times.[8][10] For prolonged contact, consider double-gloving.
Eye and Face Safety goggles or glasses with side shields[3][11]A face shield should be worn in situations with a high risk of splashing.[8][10]
Body Laboratory coat or chemical-resistant apron[3][11]For larger quantities or significant exposure risk, a chemical splash suit or flame-retardant antistatic protective clothing should be worn.[6]

Handling and Storage Protocol

Adherence to a strict handling and storage protocol is critical to prevent accidents and ensure a safe laboratory environment.

Step 1: Preparation

  • Ensure an eyewash station and safety shower are readily accessible and operational.[8]

  • All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Assemble all necessary materials and PPE before beginning work.

  • Keep away from heat, sparks, and open flames, as the substance is likely flammable.[5]

  • Ensure all equipment is properly grounded to prevent static discharge.[5]

Step 2: During Use

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not breathe in vapors or mists.[3]

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.[3]

Step 3: Storage

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed and upright to prevent leakage.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[11]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory.

Spill Management

  • Small Spills:

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate all non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill if possible without risk.

    • Follow your institution's emergency response procedures.

Waste Disposal

  • All waste, including contaminated PPE and cleaning materials, must be considered hazardous.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of chemical waste in accordance with local, regional, and national regulations.[7] Do not pour down the drain.[3]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don PPE prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem Proceed with caution handle_close Securely Close Container handle_chem->handle_close spill Spill Occurs? handle_chem->spill cleanup_decon Decontaminate Work Area handle_close->cleanup_decon Task complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill->handle_chem spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->cleanup_decon After cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.